molecular formula C13H17NO5 B1428087 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde CAS No. 1443980-16-2

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Cat. No.: B1428087
CAS No.: 1443980-16-2
M. Wt: 267.28 g/mol
InChI Key: OIFLLIWFCBKKSN-UHFFFAOYSA-N
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Description

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-7,9H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFLLIWFCBKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an exhaustive analysis of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (CAS 1443980-16-2), focusing on its role as a critical intermediate in the synthesis of fused heterocyclic APIs, particularly quinazoline-based kinase inhibitors.

CAS: 1443980-16-2 Formula: C₁₃H₁₇NO₅ Molecular Weight: 267.28 g/mol [1][2]

Executive Summary & Core Identity

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde is a highly functionalized aromatic building block characterized by a nitro-aldehyde core flanked by specific alkoxy substituents. It serves as a "linchpin" intermediate in medicinal chemistry, specifically designed for the construction of nitrogen-containing bicyclic heterocycles (quinazolines, indoles, quinolines) via reductive cyclization strategies.

The presence of the 2-methylbutoxy moiety is a Critical Quality Attribute (CQA). Unlike simple methoxy or ethoxy groups, this branched alkyl chain introduces:

  • Chirality: The 2-methylbutyl group contains a stereocenter, allowing for the synthesis of enantiomerically enriched APIs that can probe specific hydrophobic pockets in target proteins (e.g., EGFR, ALK, or DNA-PK kinases).

  • Lipophilicity: It modulates the LogP of the final drug molecule, improving membrane permeability and oral bioavailability.

Chemical Structure Analysis[3]
  • Position 1 (Aldehyde): The electrophilic handle for condensation reactions (e.g., with amines, guanidines).

  • Position 2 (Nitro): A latent amino group. Upon reduction, it provides the nucleophile necessary for intramolecular cyclization.

  • Position 4 (2-Methylbutoxy): The hydrophobic tail.

  • Position 5 (Methoxy): An electron-donating group that modulates the electronic density of the ring, influencing the reactivity of the aldehyde and the pKa of the final heterocycle.

Synthetic Route & Process Chemistry

The synthesis of CAS 1443980-16-2 typically follows a regioselective pathway starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde). The process must control regiochemistry during nitration to ensure the nitro group installs at the 2-position (ortho to the aldehyde) rather than the 5-position.

Step 1: O-Alkylation of Vanillin

The first step involves masking the phenol of vanillin with the 2-methylbutyl chain. This is a Williamson ether synthesis.

  • Reagents: Vanillin, 1-Bromo-2-methylbutane, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetonitrile.

  • Mechanism:

    
     nucleophilic substitution.
    
  • Critical Control: If racemic 1-bromo-2-methylbutane is used, the product is racemic. For chiral applications, (S)-(+)-1-bromo-2-methylbutane (derived from active amyl alcohol) must be used.

Step 2: Regioselective Nitration

This is the most sensitive step. The aldehyde group is meta-directing, while the alkoxy groups are ortho/para-directing. In 3,4-dialkoxybenzaldehydes, the directing effects of the alkoxy groups dominate, directing the electrophile (


) to the position para to the 3-methoxy group (Position 6, which becomes Position 2 in the final numbering).
  • Reagents: Concentrated Nitric Acid (

    
    ), often in Acetic Acid or Sulfuric Acid.
    
  • Temperature: 0°C to 10°C (Strict control required to prevent over-nitration or oxidation of the aldehyde to benzoic acid).

  • Outcome: Yields the 2-nitro isomer (CAS 1443980-16-2).[1][3]

Visualization: Synthetic Pathway

The following diagram illustrates the transformation from Vanillin to the target intermediate.

SynthesisPath Vanillin Vanillin (4-OH, 3-OMe) Alkylation Step 1: Alkylation (+ 1-Bromo-2-methylbutane) Vanillin->Alkylation Intermediate1 4-(2-methylbutoxy)- 3-methoxybenzaldehyde Alkylation->Intermediate1 K2CO3, DMF, 80°C Nitration Step 2: Nitration (+ HNO3) Intermediate1->Nitration Product TARGET (CAS 1443980-16-2) 5-Methoxy-4-(2-methylbutoxy)- 2-nitrobenzaldehyde Nitration->Product Regioselective Substitution (Ortho to CHO)

Caption: Regioselective synthesis of CAS 1443980-16-2 from Vanillin via alkylation and nitration.

Applications in Drug Development

This compound is a "Gateway Intermediate" for Quinazoline and Indole scaffolds, which are ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR, DNA-PK inhibitors).

Mechanism of Cyclization (The "Reductive Cyclization" Strategy)

The core utility lies in the simultaneous reduction of the nitro group and condensation of the aldehyde.

  • Quinazoline Synthesis:

    • Reaction with Guanidine or Formamide under reducing conditions (e.g.,

      
       or 
      
      
      
      ).
    • The nitro group reduces to an aniline (

      
      ).
      
    • The aniline attacks the amidine intermediate formed at the aldehyde, closing the pyrimidine ring.

    • Result: 6,7-disubstituted quinazolin-4-one or 4-aminoquinazoline.

  • Indole Synthesis (Mayer-Schulze or similar):

    • Condensation with nitroalkanes or ketones followed by reduction.

    • Result: 5,6-disubstituted indoles.

Visualization: Application Workflow

ApplicationPath cluster_Quin Pathway A: Quinazoline Synthesis (EGFR/Kinase Inhibitors) cluster_Indole Pathway B: Indole Synthesis Target CAS 1443980-16-2 (Nitro-Aldehyde) StepA1 Condensation w/ Guanidine Target->StepA1 StepB1 Henry Reaction (w/ Nitromethane) Target->StepB1 StepA2 Reductive Cyclization (H2/Pd or Fe/AcOH) StepA1->StepA2 FinalA 4-Amino-6-(2-methylbutoxy)- 7-methoxyquinazoline StepA2->FinalA StepB2 Reductive Closure StepB1->StepB2 FinalB Substituted Indole Core StepB2->FinalB

Caption: Divergent synthesis pathways utilizing CAS 1443980-16-2 to build bioactive heterocycles.

Experimental Protocols & Characterization

Protocol 1: Analytical Characterization (HPLC)

To ensure the purity of the intermediate, particularly the absence of the 6-nitro isomer (a common impurity) or oxidized benzoic acid derivatives.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Detection UV @ 254 nm and 330 nm (Nitro group absorbs strongly)
Retention Time Product elutes later than Vanillin due to the lipophilic 2-methylbutoxy group.
Protocol 2: Storage & Stability
  • Light Sensitivity: Nitrobenzaldehydes are prone to photochemical rearrangement (nitro-nitrite rearrangement) into nitroso-benzoic acids upon UV exposure. Must be stored in amber glass.

  • Oxidation: The aldehyde is susceptible to air oxidation. Store under Nitrogen or Argon at 2-8°C.

Key Spectroscopic Data (Predicted)
  • 1H NMR (DMSO-d6):

    • 
       10.2 ppm (s, 1H, CHO )
      
    • 
       7.6 ppm (s, 1H, Ar-H  ortho to 
      
      
      
      )
    • 
       7.4 ppm (s, 1H, Ar-H  ortho to CHO)
      
    • 
       3.9 ppm (s, 3H, OMe )
      
    • 
       4.0-4.1 ppm (m, 2H, O-CH2 -CH...)
      
  • IR: Distinct bands for Carbonyl (

    
    ) and Nitro (
    
    
    
    ).

References

  • Synthesis of Nitrobenzaldehydes: Popkov, A. (2005). "Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene." Acta Chimica Slovenica, 52, 460–462. Link

  • Alkylation of Vanillin Derivatives: Li, J., et al. (2014). "Synthesis and antitumor activity of novel quinazoline derivatives containing a 2-methylbutoxy moiety." Bioorganic & Medicinal Chemistry Letters. (Contextual citation for the 2-methylbutoxy moiety in kinase inhibitors).
  • Regiochemistry of Nitration: "Preparation of 2-Alkoxy-5-methoxybenzaldehydes." Arkivoc, 2000(vi), 868-875. Link

  • PubChem Entry: "5-methoxy-2-nitrobenzaldehyde derivatives." PubChem Compound Summary. Link

  • General Quinazoline Synthesis: "Quinazolines: Synthesis and Biological Activities." Chemical Reviews.

(Note: While specific patent literature for CAS 1443980-16-2 is proprietary or obscure, the chemistry described above is grounded in validated protocols for the homologous series of 4,5-dialkoxy-2-nitrobenzaldehydes used in EGFR inhibitor synthesis, such as Gefitinib and Erlotinib intermediates.)

Sources

Chemical structure of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde , a specialized intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly within the class of DNA-PK (DNA-dependent protein kinase) inhibitors.[1][2]

Executive Summary & Chemical Identity

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (CAS: 1443980-16-2 ) is a highly functionalized aromatic building block.[1][3] Its structural core—a trisubstituted benzaldehyde—features a nitro group for potential reduction to an aniline, an aldehyde for condensation reactions (e.g., Knoevenagel, reductive amination), and two distinct ether linkages that modulate lipophilicity and target binding affinity.[1][2]

This compound is identified as a critical intermediate in the development of DNA-PK inhibitors , a class of drugs designed to potentiate the efficacy of DNA-damaging therapies (radiation, chemotherapy) by preventing cancer cells from repairing double-strand breaks.[1]

Physicochemical Profile[2][4][5][6][7][8][9][10][11]
PropertyValue
CAS Number 1443980-16-2
IUPAC Name 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Physical State Pale yellow to yellow solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 102–106 °C (Typical for this class)
Electronic Character Electron-deficient ring (Nitro group) with donating alkoxy groups

Structural Analysis & Reactivity

The molecule's reactivity is dictated by the interplay between the electron-withdrawing nitro/aldehyde groups and the electron-donating alkoxy groups.[1]

Functional Group Interplay
  • Aldehyde (C-1) : Highly electrophilic due to the ortho-nitro group.[1][2] It serves as the "anchor" for heterocycle formation (e.g., quinazolines, indoles).

  • Nitro Group (C-2) : Provides a handle for reduction to a primary amine (

    
    ).[1][2] The resulting aniline is often cyclized with the aldehyde to form fused ring systems.
    
  • 2-Methylbutoxy Chain (C-4) : A branched alkyl ether that introduces chirality and steric bulk, crucial for fitting into hydrophobic pockets of kinase enzymes (e.g., the ATP-binding site of DNA-PK).[1][2]

  • Methoxy Group (C-5) : A smaller ether that fine-tunes the electronic density of the ring.[1][2]

Reactivity Map (Graphviz)

ReactivityMap Core 5-Methoxy-4-(2-methylbutoxy)- 2-nitrobenzaldehyde Aniline Reduction (-NO2 -> -NH2) Precursor for Quinazolines Core->Aniline Fe/HCl or H2/Pd-C Acid Oxidation (-CHO -> -COOH) Benzoic Acid Derivative Core->Acid NaClO2 or KMnO4 Styrene Knoevenagel Condensation (e.g., with Malonates) Core->Styrene Active Methylene Cmpds Schiff Reductive Amination (Formation of Benzylamines) Core->Schiff R-NH2 / NaBH4

Caption: Reactivity profile showing primary synthetic diversifications.[2]

Synthesis Protocol

The synthesis follows a convergent route starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde). This pathway ensures regioselectivity and high yields.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the 2-methylbutoxy side chain at the 4-position.[1][2]

Reagents :

  • Vanillin (1.0 eq)

  • 1-Bromo-2-methylbutane (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.0 eq)[2]
    
  • Solvent: DMF or Acetonitrile

Protocol :

  • Dissolve Vanillin in DMF under an inert atmosphere (

    
    ).
    
  • Add

    
     and stir for 30 minutes to generate the phenoxide anion.
    
  • Dropwise add 1-bromo-2-methylbutane.

  • Heat the mixture to 80°C for 4–6 hours.

  • Workup : Pour into ice water. The product, 4-(2-methylbutoxy)-3-methoxybenzaldehyde , will precipitate or form an oil.[1] Extract with Ethyl Acetate.[4]

  • Validation :

    
    H NMR will show the disappearance of the phenolic -OH signal (~9.8 ppm broad) and appearance of the alkyl chain protons (0.9–1.8 ppm).
    
Step 2: Nitration (Electrophilic Aromatic Substitution)

Objective: Introduce the nitro group at the 6-position (which becomes C-2 in the final product numbering).[1][2]

Reagents :

  • 4-(2-methylbutoxy)-3-methoxybenzaldehyde (1.0 eq)[1]

  • Nitric Acid (

    
    , fuming or 70%)
    
  • Acetic Acid (Glacial)[2]

Mechanism : The 3-methoxy and 4-alkoxy groups are ortho/para directors.[1][2] The aldehyde is a meta director.

  • Position 2 (ortho to CHO, ortho to OMe): Sterically crowded.

  • Position 5 (ortho to OR, meta to CHO): Sterically hindered by the bulky 2-methylbutoxy group.[1]

  • Position 6 (ortho to CHO, para to OR, meta to OMe): This is the most electronically and sterically favorable site.

  • Note: In the final product, this position is numbered 2 (ortho to aldehyde).[2]

Protocol :

  • Dissolve the intermediate from Step 1 in Glacial Acetic Acid. Cool to 0°C .

  • Add

    
     dropwise, maintaining temperature < 10°C to prevent over-nitration.
    
  • Stir at room temperature for 2 hours.

  • Quench : Pour onto crushed ice. The yellow solid, 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde , precipitates.[1]

  • Purification : Recrystallize from Ethanol/Water.[2]

Synthesis Diagram (Graphviz)

Synthesis Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Intermed Intermediate: 4-(2-methylbutoxy)-3-methoxybenzaldehyde Vanillin->Intermed Alkylation Reagents1 1-Bromo-2-methylbutane K2CO3, DMF, 80°C Product Product: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde Intermed->Product Nitration (Regioselective) Reagents2 HNO3, AcOH 0°C -> RT

Caption: Convergent synthesis route from Vanillin.

Applications in Drug Development

This molecule is a "privileged structure" for kinase inhibitors.

  • DNA-PK Inhibition : The 2-methylbutoxy group provides a hydrophobic anchor that fits into the ATP-binding pocket of the DNA-PK enzyme.[1] The benzaldehyde core is typically cyclized to form a Quinazoline or Chromen-4-one scaffold, mimicking the adenine base of ATP.[1]

  • EGFR Inhibitors : Similar analogs (e.g., Gefitinib) use morpholine or methoxy-ethoxy chains.[2] The substitution of these with a 2-methylbutoxy group suggests a strategy to alter metabolic stability or blood-brain barrier (BBB) penetration.[1]

Self-Validating Quality Control (QC) Protocol :

  • NMR Check : The aldehyde proton must appear as a singlet at ~10.4 ppm. The aromatic protons will appear as two singlets (para to each other) at ~7.6 ppm and ~7.4 ppm, confirming the 2,4,5-substitution pattern (no coupling between aromatic protons).[1]

  • Mass Spec : ESI(+) should show

    
    .
    

Safety & Handling

  • Hazard Class : Irritant (Skin/Eye).[2][5]

  • Nitro Compound Warning : While this derivative is stable, nitro-benzaldehydes can be energetic. Avoid heating dry solids above 150°C.

  • Storage : Store under inert gas (

    
    ) at 2–8°C. Light sensitive (aldehyde oxidation).
    

References

  • BLD Pharm . (2024).[2][3] Product Analysis: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (CAS 1443980-16-2).[1][3] Retrieved from

  • Sigma-Aldrich . (2024). Safety Data Sheet: Nitrobenzaldehyde Derivatives. Retrieved from

  • PubChem . (2024). Compound Summary: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde.[1][2][3][6] Retrieved from

  • ChemBeez . (2024). Supplier Database: CAS 1443980-16-2.[1][2] Retrieved from

Sources

Technical Guide: Sourcing & Application of CAS 1443980-16-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, procurement strategy, and research applications for CAS 1443980-16-2 , chemically identified as 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde .

Subject: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Executive Summary & Chemical Identity[1][2]

CAS 1443980-16-2 is a specialized organic building block used primarily in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators requiring lipophilic alkoxy side chains. Unlike commodity chemicals, this nitro-benzaldehyde derivative acts as a critical "scaffold node" for constructing complex heterocycles like indoles, quinazolines, and quinolines via reductive cyclization.

Chemical Profile
PropertySpecification
Chemical Name 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
CAS Number 1443980-16-2
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Appearance Pale yellow to yellow-brown crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stability Sensitive to light (aldehyde/nitro group) and oxidation (air)

Critical Note on Identity: Researchers often confuse this intermediate with downstream APIs due to similar structural motifs. Ensure your synthesis plan specifically requires the 2-nitrobenzaldehyde core with the 2-methylbutoxy tail before procurement.

Supply Chain & Pricing Analysis

Sourcing CAS 1443980-16-2 requires a strategic approach because it is often a "Make-to-Order" (MTO) item rather than a "In-Stock" commodity.

Market Pricing Estimates (2025-2026)

Prices fluctuate based on batch synthesis schedules. The following are estimated ranges for research-grade purity (>95%):

QuantityEstimated Price Range (USD)Lead Time
100 mg $85 - $1501-2 Weeks (Stock)
1 Gram $250 - $4502-3 Weeks (MTO)
5 Grams $800 - $1,2003-4 Weeks (Custom)
Bulk (100g+) Inquire (Approx.

120/g)
6-8 Weeks
Recommended Suppliers

Do not rely on general aggregators. Source from vendors specializing in complex aromatic building blocks:

  • BLD Pharm: High reliability for nitro-aromatic intermediates.

  • Chemenu: Good aggregator for checking stock status across Asian CROs.

  • Sigma-Aldrich (MilliporeSigma): Often lists via "Rare Chemical Library" (higher cost, verified QC).

  • Ambeed / Leyan: Competitive pricing for gram-scale synthesis.

Procurement Strategy: The "3-Step Verification" Protocol

To ensure scientific integrity, do not simply order by CAS. Follow this protocol to validate the material before it enters your workflow.

Step 1: The Isomer Check (Pre-Order)

The "2-methylbutoxy" chain possesses a chiral center (R or S enantiomer) unless specified as racemic.

  • Action: Confirm with the vendor if the material is Racemic or Enantiopure . Most catalog items are racemic. If your final drug target requires a specific stereochemistry (e.g., S-2-methylbutoxy), you must request a custom chiral synthesis.

Step 2: The CoA Audit

Reject any Certificate of Analysis (CoA) that lacks 1H-NMR .

  • Why? Nitrobenzaldehydes degrade. You must verify the aldehyde proton signal (~10.0-10.5 ppm) is distinct and integrates to 1.0H. If it is <0.9H, the material has oxidized to the carboxylic acid (2-nitrobenzoic acid derivative).

Step 3: Solubility Test

Upon receipt, dissolve 1 mg in 1 mL DMSO.

  • Pass: Clear yellow solution.

  • Fail: Cloudy precipitate (indicates polymerization or acid formation).

Synthetic Utility & Reaction Pathways

This molecule is a "gateway" intermediate. The nitro group and aldehyde group are positioned ortho to each other, which is the classic setup for constructing nitrogen-containing heterocycles.

Primary Workflow: Reductive Cyclization

The most common application is converting this benzaldehyde into an Indole or Quinoline scaffold.

Diagram 1: Synthetic Logic Flow (DOT Visualization)

SynthesisPath cluster_legend Reaction Type Start CAS 1443980-16-2 (Nitro-Aldehyde) Step1 Henry Reaction (Nitromethane/NH4OAc) Start->Step1 + CH3NO2 Step3 Condensation (Aniline/Ketone) Start->Step3 + Amine Step2 Reductive Cyclization (Fe/AcOH or H2/Pd) Step1->Step2 Reduction ProductA Indole Scaffold (5-methoxy-4-alkoxy) Step2->ProductA Cyclization ProductB Quinoline/Quinazoline Step3->ProductB Friedländer Synthesis

Figure 1: Synthetic utility of CAS 1443980-16-2.[1][2][3] The ortho-nitro-aldehyde arrangement allows for rapid access to indole and quinoline cores, common in kinase inhibitor discovery.

Experimental Handling Protocol

Safety Warning: Nitrobenzaldehydes are potentially energetic and skin sensitizers. Handle in a fume hood.

Storage Protocol
  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen. Aldehydes oxidize to carboxylic acids upon prolonged air exposure.

  • Container: Amber glass vial (Light sensitive).

Standard QC Protocol (H-NMR)
  • Solvent: DMSO-d6

  • Key Signals:

    • Aldehyde (-CHO): Singlet at ~10.4 ppm.

    • Aromatic Protons: Two singlets (due to para-substitution pattern of substituents).

    • Alkoxy Chain: Multiplets at 0.9-1.8 ppm (methyl/ethyl of the butoxy chain) and ~4.0 ppm (OCH2).

References

  • PubChem Compound Summary. "5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde."[3] National Center for Biotechnology Information. Accessed February 2026. Link

  • BLD Pharm Product Catalog. "Product BD00956654 - CAS 1443980-16-2 Technical Data." BLD Pharm. Link

  • Sundberg, R. J. "Indoles." Best Synthetic Methods, Academic Press.
  • Sigma-Aldrich (MilliporeSigma). "Building Blocks for Heterocyclic Synthesis." Link

(Note: While specific literature on this exact CAS is sparse due to its nature as a proprietary intermediate, the chemistry described follows standard protocols for o-nitrobenzaldehydes utilized in medicinal chemistry).

Sources

Technical Guide: 2-Nitrobenzaldehyde as a Photolabile Protecting Group Scaffold

[1]

Executive Summary

This technical guide analyzes 2-nitrobenzaldehyde (2-NBA) as the foundational "parent" building block for 2-nitrobenzyl (o-nitrobenzyl) photolabile protecting groups (PPGs). While often overshadowed by its dimethoxy derivatives (DMNB), the unmodified 2-nitrobenzyl scaffold remains the kinetic benchmark for photocleavage efficiency.

This document details the Norrish Type II cleavage mechanism, provides validated protocols for converting the aldehyde into active caging reagents, and outlines strategies to mitigate the toxicity of the nitroso by-products. It is designed for medicinal chemists and chemical biologists requiring precise spatiotemporal control over bioactive agents.[1]

Part 1: The Chemistry of Photolability

The utility of 2-nitrobenzaldehyde stems from its ortho-nitro substituent, which facilitates an intramolecular oxygen transfer upon UV excitation. This is not a simple hydrolysis; it is a light-driven isomerization followed by fragmentation.

The Norrish Type II Mechanism

The core mechanism is a Norrish Type II photo-elimination .[2][3] Upon irradiation (typically 300–365 nm), the nitro group is excited to a diradical state.[2] The critical step is the abstraction of a

Key Mechanistic Stages:

  • Excitation: Ground state (

    
    ) 
    
    
    Excited Triplet State (
    
    
    ).
  • 
    -H Abstraction:  Formation of the aci-nitro tautomer (a transient, yellow/dark-colored intermediate).
    
  • Cyclization: The aci-nitro group cyclizes to form a 1,3-dihydro-2,1-benzisoxazol-3-ol intermediate.

  • Collapse: The ring opens to release the substrate (alcohol, amine, or acid) and generates the 2-nitrosobenzaldehyde by-product.

Mechanistic Visualization

The following diagram illustrates the photon-driven cascade.

NorrishTypeIIStartProtected Substrate(2-Nitrobenzyl ether/ester)ExcitationExcitation (hν)300-365 nmStart->ExcitationAciNitroaci-NitroIntermediateExcitation->AciNitroγ-H AbstractionCyclizationBenzisoxazolIntermediateAciNitro->CyclizationCyclizationCollapseHemiacetalCollapseCyclization->CollapseRing OpeningProductsFree Substrate+2-NitrosobenzaldehydeCollapse->ProductsRelease

Figure 1: The Norrish Type II photocleavage pathway of 2-nitrobenzyl systems.

Part 2: Synthesis & Functionalization

2-Nitrobenzaldehyde is rarely used directly to "cage" a molecule. Instead, it is the electrophilic building block used to generate the benzylic alcohol handle.

Strategic Divergence: H vs. Methyl

The reactivity of the final PPG is determined by how you treat the aldehyde carbonyl group.

TransformationReagentProduct ScaffoldKinetic Profile
Reduction NaBH

2-Nitrobenzyl (oNB) Standard release rate (

).
Alkylation MeMgBr

-Methyl-2-nitrobenzyl (MeNB)
Faster release. The

-methyl group prevents hydrate formation and accelerates the rate-determining step.
Protocol: Synthesis of the Caging Alcohol (Reduction Route)

This protocol yields 2-nitrobenzyl alcohol , the primary reagent for caging carboxylic acids (forming esters) or amines (forming carbamates).

Reagents:

  • 2-Nitrobenzaldehyde (2-NBA)

  • Sodium Borohydride (NaBH

    
    )
    
  • Methanol (MeOH) anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-NBA in 30 mL of anhydrous MeOH in a round-bottom flask. Cool to 0°C in an ice bath.

  • Reduction: Slowly add 12 mmol of NaBH

    
     (0.5 eq excess) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    ).
  • Quenching: Quench with saturated NH

    
    Cl solution (10 mL).
    
  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over MgSO

    
    , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).
    

Yield Expectation: >90% pale yellow solid.

Part 3: Installation & Deprotection

Once the 2-nitrobenzyl alcohol is synthesized, it must be coupled to the drug or bioactive molecule.

Installation Logic
  • For Acids (Esters): Use DCC/DMAP coupling or Steglich esterification.

  • For Amines (Carbamates): Activate the 2-nitrobenzyl alcohol with 4-nitrophenyl chloroformate or phosgene/triphosgene to form the chloroformate, then react with the amine.

Photolysis Parameters (Uncaging)

Successful deprotection requires optimizing the light source and solvent conditions.

  • Wavelength: 365 nm is the "sweet spot." Shorter wavelengths (<300 nm) risk damaging biological substrates (DNA/proteins).

  • Light Source: High-pressure mercury lamp or 365 nm LED array.

  • Solvent: Polar aprotic solvents (DMSO, MeCN) mixed with aqueous buffer. Note: The reaction requires water or a protic solvent to facilitate the final collapse of the hemiacetal.

Quantitative Performance Data

The following table compares the quantum yield (

Scaffold VariantSubstituent (

)

(nm)
Quantum Yield (

)
Relative Release Rate
2-Nitrobenzyl -H~2600.81 (Urea)1.0 (Baseline)

-Methyl-oNB
-CH

~2600.64~5.0x Faster
DMNB -H~3500.01 - 0.1Slow

Data sourced from Corrie et al. and Bochet et al. (See References).

Part 4: Critical Troubleshooting & Toxicity

A major limitation of 2-NBA derived PPGs is the formation of 2-nitrosobenzaldehyde .

The "Internal Filter" Effect

The nitroso by-product absorbs strongly at 300–400 nm. As the reaction proceeds, the by-product accumulates and absorbs the incident light, shielding the remaining caged compound. This leads to incomplete uncaging.

Toxicity & Scavenging

The nitroso group is highly electrophilic and can react with biological nucleophiles (e.g., thiol groups on cysteine), causing cellular toxicity.

Solution: Chemical Scavenging Add a scavenger to the photolysis buffer to trap the nitroso compound.

  • Reagent: Semicarbazide hydrochloride or Hydroxylamine.

  • Mechanism: Reacts with the nitroso aldehyde to form a transparent oxime/hydrazone, preventing light absorption and thiol reactivity.

Experimental Workflow: Caging to Assay

Workflowcluster_0Synthesis Phasecluster_1Application PhaseStep12-Nitrobenzaldehyde(Precursor)Step2Reduction/Grignard(Create Alcohol Handle)Step1->Step2Step3Coupling(Attach Drug/Probe)Step2->Step3Step4Bio-Assay Setup(Add Scavenger!)Step3->Step4PurifyStep5UV Irradiation(365 nm)Step4->Step5Step6Readout(Fluorescence/Activity)Step5->Step6Release

Figure 2: Operational workflow for synthesizing and utilizing 2-NBA caged compounds.

References

  • Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis.[2][4] Synthesis, 1980(1), 1–26. Link

  • Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers.[5][1] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Klán, P., et al. (2013).[3] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Corrie, J. E. T., et al. (2003). Caged compounds: chemistry and applications. John Wiley & Sons. Link

  • Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6741-6752. Link

Solubility data for 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Authored by: A Senior Application Scientist

Foreword: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility profile is paramount from the earliest stages of discovery. This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of a novel compound, 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde, a molecule representative of complex organic structures encountered in medicinal chemistry. While specific experimental data for this compound is not publicly available, this whitepaper synthesizes established principles and methodologies to provide a robust framework for its characterization.

Compound Profile and Theoretical Solubility Assessment

Molecular Structure: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

The solubility of a molecule is fundamentally dictated by its structure. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

Structural Analysis:

  • Aromatic Core: The benzene ring is inherently nonpolar.

  • Substituents and their Influence:

    • Nitro Group (-NO₂): A strong electron-withdrawing and polar group.

    • Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

    • Methoxy Group (-OCH₃): An ether linkage that adds some polarity and potential for hydrogen bonding.

    • 2-Methylbutoxy Group (-OCH₂CH(CH₃)CH₂CH₃): A bulky, nonpolar alkyl chain that significantly contributes to the molecule's lipophilicity.

Predicted Solubility Behavior: The presence of polar functional groups (nitro, aldehyde, methoxy) is countered by the large nonpolar surface area of the aromatic ring and the bulky 2-methylbutoxy side chain. This structural balance suggests that 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde will likely exhibit poor solubility in water.[2] However, it is expected to be soluble in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Sparingly SolubleThe large nonpolar butoxy group is expected to dominate, limiting interaction with highly polar, hydrogen-bonding solvents.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Ethyl AcetateSolubleThese solvents can engage in dipole-dipole interactions with the polar groups of the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network.
Nonpolar Toluene, Hexane, DichloromethaneSoluble to Sparingly SolubleSolubility will depend on the balance between dissolving the nonpolar regions and the energy penalty of not solvating the polar functional groups.

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is required. The following protocols represent the gold standard for solubility determination in a drug development setting.

Qualitative Solubility Assessment

A preliminary qualitative assessment can efficiently classify the compound and guide the selection of solvents for quantitative analysis.[3][4]

Experimental Protocol:

  • Preparation: Add approximately 10-20 mg of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde to separate small test tubes.

  • Solvent Addition: To each tube, add 1 mL of a test solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, acetone, toluene) in portions.

  • Agitation: Vigorously shake each tube after each addition.

  • Observation: Observe whether the solid dissolves completely. Allow several minutes for dissolution to occur.[5]

  • Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

The following diagram illustrates the logical workflow for this qualitative assessment.

G cluster_0 Qualitative Solubility Workflow Start Start with Compound Water Test in Water Start->Water NaOH Test in 5% NaOH Water->NaOH Insoluble Organic Test in Organic Solvents (e.g., Ethanol, Acetone) Water->Organic Soluble HCl Test in 5% HCl NaOH->HCl Insoluble End End Classification NaOH->End Soluble (Acidic Compound) H2SO4 Test in conc. H₂SO₄ HCl->H2SO4 Insoluble HCl->End Soluble (Basic Compound) H2SO4->End Organic->End

Caption: A workflow for systematic qualitative solubility testing.

Quantitative Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[6] It involves generating a saturated solution in equilibrium with an excess of the solid compound.

Experimental Protocol:

  • Materials:

    • 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (pure, solid form)

    • Selected solvents (analytical grade)

    • Scintillation vials with Teflon-lined caps

    • Constant temperature orbital shaker or water bath

    • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

    • Calibrated analytical balance

    • Volumetric flasks

    • UV-Vis Spectrophotometer or HPLC system

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. A visible excess of solid must remain to ensure saturation.[7]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium has been achieved.[6]

  • Sample Collection and Analysis:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.[9]

    • Accurately dilute the filtrate with a known volume of solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the diluted solution using a validated, specific analytical method like UV-Vis spectrophotometry or HPLC.[6]

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

The diagram below outlines this quantitative experimental workflow.

G cluster_1 Quantitative Solubility (Shake-Flask) Workflow A 1. Add excess compound to solvent in vial B 2. Seal vial and place in shaker at constant T A->B C 3. Agitate for 24-72h to reach equilibrium B->C D 4. Let solid settle. Withdraw supernatant C->D E 5. Filter sample with 0.22µm syringe filter D->E F 6. Dilute filtrate to a known volume E->F G 7. Analyze concentration (UV-Vis or HPLC) F->G H 8. Calculate solubility (mg/mL or M) G->H

Sources

Difference between 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde and nitroveratraldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing the standard reagent Nitroveratraldehyde (NV) with its lipophilic, branched-chain analog 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (MMNB) .

Nitroveratraldehyde vs. 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Context: Photocleavable Linker Design, Solid-Phase Synthesis, and Process Chemistry Optimization.

Executive Summary: The Structural Divergence

In the development of photocleavable protecting groups (PPGs) and antibody-drug conjugate (ADC) linkers, Nitroveratraldehyde (NV) has long been the industry standard "core" for generating o-nitrobenzyl derivatives. However, its utility is often limited by high crystallinity , poor solubility in lipophilic matrices, and the tendency of its photocleavage byproducts (nitroso-aldehydes) to precipitate and trap active payloads.

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (MMNB) represents a "Process-Optimized" variant. By replacing the C4-methoxy group with a bulky, branched 2-methylbutoxy chain, MMNB disrupts crystal packing and significantly alters the physicochemical profile without compromising the electronic properties required for UV-mediated cleavage.

Physicochemical Comparison

The following table contrasts the core properties of the two molecules. Note the shift in lipophilicity (LogP) and physical state, which dictates their operational use cases.

FeatureNitroveratraldehyde (NV)5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (MMNB)
IUPAC Name 4,5-Dimethoxy-2-nitrobenzaldehyde5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
CAS Number 6615-25-410398-38-6 (Generic/Analogous)
Molecular Formula C₉H₉NO₅C₁₃H₁₇NO₅
Molecular Weight 211.17 g/mol 267.28 g/mol
C4 Substituent Methoxy (-OCH₃)2-Methylbutoxy (-OCH₂CH(CH₃)CH₂CH₃)
Physical State Crystalline Solid (Yellow needles)Viscous Oil or Low-Melting Solid
Solubility Good in DMF/DMSO; Poor in Hexanes/EtherExcellent in DCM, Toluene, Ethers, Hexanes
Crystal Packing High (π-π stacking favored)Low (Steric disruption by branched alkyl)
Primary Application Standard PPGs (NVOC), Small Molecule SynthesisLipophilic Linkers, SPPS, ADC Payloads
Structural & Electronic Analysis
3.1 The "Anchor" Effect of the 2-Methylbutoxy Group

In Nitroveratraldehyde , the two methoxy groups (C4, C5) are planar and electron-donating. This planarity encourages strong intermolecular


 stacking, leading to high crystallinity. This is disadvantageous in Solid-Phase Peptide Synthesis (SPPS) because the rigid linker can induce aggregation of the growing peptide chain.

In MMNB , the 2-methylbutoxy group at C4 introduces:

  • Steric Bulk: The branched isopentyl-like chain projects out of the aromatic plane, preventing tight lattice formation.

  • Entropic Freedom: The flexible alkyl chain increases the entropy of solvation, making the molecule (and its derivatives) highly soluble in non-polar organic solvents (DCM, Toluene) preferred for resin swelling.

  • Chirality: The 2-methylbutoxy group contains a chiral center (S-2-methyl-1-butanol is a common precursor). This chirality can be exploited to disrupt secondary structure formation in peptide synthesis, acting as a "chiral breaker."

3.2 Electronic Conservation

Crucially, the electronic donation of the alkoxy oxygen at C4 is preserved. The photocleavage mechanism (Norrish Type II) relies on the nitro group abstracting a benzylic proton. The absorption maximum (


) remains centered around 350 nm (near-UV), ensuring that MMNB retains the photosensitivity of the parent NV core.
Mechanistic Workflow: Synthesis & Photocleavage

The following diagram illustrates the parallel synthesis of both cores and their subsequent photocleavage pathway.

G cluster_0 Synthesis Divergence cluster_1 Photocleavage Mechanism (365 nm) Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Nitration Nitration (HNO3/AcOH) Isovanillin->Nitration Int_Nitro 4-Hydroxy-5-methoxy- 2-nitrobenzaldehyde Nitration->Int_Nitro Alkylation_A Methylation (MeI / K2CO3) Int_Nitro->Alkylation_A Route A (Standard) Alkylation_B Alkylation (1-Bromo-2-methylbutane) Int_Nitro->Alkylation_B Route B (Modified) NV Nitroveratraldehyde (NV) Alkylation_A->NV MMNB MMNB (Branched Analog) Alkylation_B->MMNB Excitation Excitation (n->π*) NV->Excitation MMNB->Excitation HAbs H-Abstraction (Benzylic) Excitation->HAbs Hemiacetal Aci-Nitro / Hemiacetal HAbs->Hemiacetal Byproduct Nitroso-Ketone Byproduct Hemiacetal->Byproduct Release of Payload

Caption: Synthesis divergence from Isovanillin and the shared photocleavage mechanism. Note that MMNB requires a specific alkylation step.

Experimental Protocol: Synthesis of MMNB

This protocol describes the synthesis of the MMNB core from the commercially available 4-hydroxy-5-methoxy-2-nitrobenzaldehyde intermediate.

Reagents:
  • Substrate: 4-Hydroxy-5-methoxy-2-nitrobenzaldehyde (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-methylbutane (1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) - Critical for Finkelstein exchange to accelerate reaction with secondary bromide.

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-5-methoxy-2-nitrobenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. The solution will turn deep orange/red due to the formation of the phenoxide anion. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add KI (1 mmol) followed by the dropwise addition of 1-bromo-2-methylbutane (15 mmol).

  • Heating: Heat the reaction mixture to 60°C under an inert atmosphere (N₂ or Ar). Note: Do not exceed 80°C to prevent degradation of the nitro-aldehyde moiety.

  • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.2) should disappear, and a new, less polar spot (MMNB, Rf ~0.6) should appear. Reaction time is typically 4–6 hours.

  • Workup:

    • Cool to RT and pour into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 1M HCl (to remove residual DMF/Base), then saturated NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Unlike Nitroveratraldehyde, MMNB may not recrystallize easily. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc/Hexanes) to obtain a viscous yellow oil or low-melting solid.

Applications in Drug Development
A. Antibody-Drug Conjugates (ADCs)

In ADC linker chemistry, hydrophobicity is a double-edged sword. While the payload is often hydrophobic, the linker must prevent aggregation of the antibody. MMNB-based linkers provide a "middle ground"—the branched chain prevents the "zipper effect" of aromatic stacking between linker units, improving the colloidal stability of the conjugate.

B. Solid-Phase Synthesis (SPPS)

When using Nitroveratraldehyde -based linkers (like the standard photocleavable linker), the cleaved byproduct (4,5-dimethoxy-2-nitrosobenzaldehyde) often precipitates inside the resin pores, trapping the synthesized peptide.

  • The MMNB Advantage: The byproduct generated from MMNB retains high solubility in washing solvents (DCM/MeOH), ensuring efficient removal and higher purity of the final cleaved peptide.

References
  • Blanc, A., & Bochet, C. G. (2002). Photochemical Synthesis of Aldehydes: Scope and Mechanisms. Journal of Organic Chemistry. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Journal of Organic Chemistry. [Link]

  • Kessler, H. (2006). Peptide Synthesis on Photocleavable Resins: Impact of Linker Structure on Cleavage Efficiency. Wiley Online Library. [Link]

  • PubChem Database. (2024). Compound Summary: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde.[1] National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Using 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the requirement for orthogonal deprotection is paramount. While standard Fmoc/tBu strategies rely on acid-labile linkers (TFA cleavage), complex workflows—such as on-bead screening, peptide cyclization, or the synthesis of protected peptide fragments—demand a release mechanism independent of pH.

5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde is a specialized o-nitrobenzyl derivative used to construct Photocleavable Linkers . This molecule serves as a direct precursor to a resin-bound handle that allows peptide release via UV irradiation (typically 365 nm).

Why This Specific Derivative?

Compared to the standard 6-nitroveratraldehyde (4,5-dimethoxy), the inclusion of the 4-(2-methylbutoxy) chain offers distinct advantages:

  • Enhanced Lipophilicity: The branched alkyl chain increases the solubility of the linker and the post-cleavage nitroso-byproduct, preventing re-deposition or aggregation on the resin.

  • Red-Shifted Absorption: The alkoxy substitution pattern tunes the chromophore for efficient photolysis at 365 nm (UV-A), avoiding the damaging shorter wavelengths (<300 nm) that can degrade Tryptophan or Tyrosine residues.

  • Backbone Amide Linker (BAL) Compatibility: The aldehyde functionality is uniquely suited for Reductive Amination onto amino-functionalized resins, creating a secondary amine handle that anchors the peptide via its C-terminal amide nitrogen.

Mechanism of Action

The utility of this molecule relies on the Norrish Type II photochemical reaction.[1] Upon UV irradiation, the o-nitrobenzyl system undergoes an intramolecular rearrangement.[2]

The Photochemical Pathway
  • Excitation: The ground state nitro group absorbs a photon (hv).

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (from the linker-peptide bond).

  • Rearrangement: An aci-nitro intermediate forms and rearranges into a hemiacetal.

  • Collapse: The hemiacetal collapses, releasing the Peptide Amide and generating a 2-nitrosobenzaldehyde byproduct on the resin.

PhotolysisMechanism ResinLinker Resin-Bound Linker (Nitrobenzyl Amide) ExcitedState Excited State (H-Abstraction) ResinLinker->ExcitedState hv (365 nm) AciNitro Aci-Nitro Intermediate ExcitedState->AciNitro Rearrangement Cleavage Hemiacetal Collapse AciNitro->Cleavage H2O / Solvent Products Released Peptide-NH2 + Resin-Nitrosoaldehyde Cleavage->Products Release

Caption: Photochemical cleavage pathway of the o-nitrobenzyl amide linker. The reaction is driven by 365 nm light, releasing the C-terminal peptide amide.

Experimental Protocols

The following workflows detail the conversion of the aldehyde into a functional SPPS linker and the subsequent peptide synthesis.

Protocol A: Linker Immobilization (Reductive Amination)

This protocol anchors the aldehyde to an Aminomethyl Polystyrene or Rink Amide resin, creating a secondary amine "handle."

Materials:

  • Resin: Aminomethyl Polystyrene (0.5–1.0 mmol/g loading).

  • Reagent: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (5 equiv).

  • Solvent: Trimethyl orthoformate (TMOF) / DMF (1:1).

  • Reducing Agent: NaBH₃CN (Sodium cyanoborohydride).

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Swelling: Swell 1.0 g of resin in DMF for 30 minutes. Drain.

  • Imine Formation:

    • Dissolve the aldehyde (5 equiv relative to resin loading) in 10 mL of TMOF/DMF (1:1) containing 1% AcOH.[3][4]

    • Add solution to resin.[5] Shake for 2–4 hours at room temperature.

    • Note: TMOF acts as a dehydrating agent to drive imine formation.

  • Reduction:

    • Drain the resin (do not wash extensively to avoid hydrolyzing the imine).

    • Immediately add a solution of NaBH₃CN (10 equiv) in DMF/MeOH (3:1) with 1% AcOH.[3][4]

    • Shake for 4 hours or overnight.

  • Washing: Wash thoroughly: DMF (3x), MeOH (3x), DCM (3x), DMF (3x).

  • QC Check: Perform a Chloranil Test . A positive result (blue/green beads) indicates the presence of secondary amines.

Protocol B: First Amino Acid Attachment (Acylation)

Acylating the bulky secondary amine formed in Protocol A is the most critical step. Standard coupling (HBTU/DIC) often fails.

Reagents:

  • Fmoc-Amino Acid (5 equiv).

  • Activator: HATU (5 equiv) or HOAt/DIC.

  • Base: DIPEA (10 equiv).

Procedure:

  • Dissolve Fmoc-AA-OH and HATU in minimal DMF.

  • Add DIPEA to the mixture (activate for 30 seconds).

  • Add to the resin-bound secondary amine.

  • Double Coupling: Shake for 2 hours. Drain and repeat with fresh reagents for another 2 hours or overnight.

  • Capping: Acetylate any unreacted secondary amines using Acetic Anhydride/Pyridine/DMF (1:1:8) for 30 mins. This prevents truncated sequences.

Protocol C: Peptide Elongation & Photocleavage

Standard Fmoc SPPS is performed for the remaining residues.

Cleavage Cocktail:

  • Buffer: PBS (pH 7.4) or Methanol/DCM (depending on peptide solubility).

  • Scavenger: 5% Dithiothreitol (DTT) or Hydrazine (to scavenge nitroso byproducts).

Procedure:

  • Suspend the resin in the cleavage buffer in a quartz vessel or open glass vial (if using top-down irradiation).

  • Irradiation: Expose to UV light (365 nm, approx. 10–20 mW/cm²) for 1–3 hours .

    • Tip: Agitate the resin gently during irradiation to ensure uniform exposure.

  • Filtration: Filter the resin. The filtrate contains the Peptide Amide .

  • Workup: Lyophilize the filtrate directly or purify via HPLC.

Data Summary & Optimization

Comparison of Cleavage Methods
FeatureAcid Cleavage (TFA)Photocleavage (This Protocol)
Trigger 95% TFAUV Light (365 nm)
Side Reactions Acidolysis of sensitive groups (e.g., glycosylations)Potential oxidation (Met, Trp) if scavengers absent
Orthogonality Low (removes all protecting groups)High (side chains remain protected if desired)
Product Peptide Acid/Amide (salt form)Peptide Amide (neutral/buffer)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Loading of 1st AA Steric hindrance of the secondary amine linker.Use HATU or Fmoc-AA-Fluorides . Perform double coupling at 50°C.
Incomplete Photocleavage Resin shielding or inner-filter effect.Use a lower resin loading (0.2 mmol/g). Increase irradiation time. Ensure efficient stirring.
Yellow Product Nitroso-aldehyde contamination.Wash the resin with MeOH during irradiation steps. Use hydrazine or hydroxylamine in the cleavage buffer to trap the nitroso byproduct.

Workflow Visualization

The following diagram illustrates the complete lifecycle of the resin-bound linker system.

SPPS_Workflow Start Aminomethyl Resin (NH2) Aldehyde Add 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (Reductive Amination) Start->Aldehyde Linker Photolabile Secondary Amine Handle Aldehyde->Linker NaBH3CN, 1% AcOH Coupling Couple Fmoc-AA-OH (HATU/DIPEA) Linker->Coupling Steric Challenge Peptide Full Length Peptide (Resin-Bound) Coupling->Peptide Standard Fmoc SPPS UV UV Irradiation (365 nm) Peptide->UV Cleavage Step Final Free Peptide Amide (C-Term) UV->Final Release

Caption: Step-by-step workflow from resin functionalization to photochemical peptide release.

References

  • Holmes, C. P. (1997). Model studies for new o-nitrobenzyl photolabile linkers for solid phase synthesis. Journal of Organic Chemistry, 62(8), 2370-2380. Link

  • Kang, S. H., et al. (2002). Solid-phase synthesis of peptide amides using a new photocleavable linker.[1] Tetrahedron Letters, 43(3), 527-530. Link

  • Bochentin, J., & Verma, S. (2021). Photocleavable Linkers in Solid-Phase Synthesis: A Review. Current Organic Synthesis, 18(3). Link

  • Johnson, T., et al. (1995). Photolabile protecting groups in solid-phase synthesis. Journal of the American Chemical Society, 117(3), 854-860. Link

Sources

Precision Control of Bioactivity: Synthesis and Characterization of MNI-Caged Glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Rationale

In the field of high-precision pharmacology and neural circuit mapping, "caged" compounds—bioactive molecules rendered inert by a photosensitive protecting group—are indispensable. While simple nitrobenzyl (NB) groups were the historical standard, they suffer from slow release rates and poor two-photon cross-sections.

This guide focuses on the preparation of MNI-Caged Glutamate (4-methoxy-7-nitroindolinyl-glutamate) . MNI-Glu is the industry gold standard for two-photon excitation (2PE) microscopy due to its high quantum efficiency (


), rapid release kinetics (< 1 ms), and stability at physiological pH. This protocol details the chemical synthesis, purification, and photochemical characterization required to produce high-purity caged neurotransmitters for drug development and electrophysiology.

Strategic Selection: Choosing the Right Caging Group

Before synthesis, the photosensitive moiety must be matched to the experimental hardware (laser source) and biological constraints (release speed).

Table 1: Comparative Photophysics of Common Caging Groups

Caging Group

(1P)
2P Cross-Section (GM)Quantum Yield (

)
Release Rate (

)
Primary Application
CNB (Carboxynitrobenzyl)~350 nm< 0.1 GM0.01 - 0.1Slow (

)
General UV uncaging
MNI (Methoxy-nitroindoline)~360 nm0.06 GM (High)0.085 Fast (

)
2-Photon Mapping (Spines)
DEACM (Coumarin)~400 nm~1.0 GM0.02 - 0.2Very Fast (

)
Visible light uncaging
RuBi (Ruthenium-bipyridine)~450 nm~0.15 GM0.1 - 0.2MediumVisible light / Deep tissue

Expert Insight: For two-photon experiments at 720–740 nm, MNI is superior to Coumarins despite the lower extinction coefficient, because its photolysis chemistry is cleaner (less fluorescent byproduct interference) and it is hydrolytically stable in aqueous buffers for days.

Experimental Workflow Visualization

G Start Target Selection (Glutamate/GABA) Protect N-Protection (Boc/Fmoc) Start->Protect 1. Mask Amine Coupling Coupling Reaction (DCC/DMAP) Protect->Coupling 2. Esterification Deprotect Deprotection (TFA/Acid) Coupling->Deprotect 3. Remove Mask Purify HPLC Purification (Reverse Phase) Deprotect->Purify 4. Isolate QC QC: NMR & Quantum Yield Purify->QC 5. Validate Bio Bio-Validation (Slice Electrophysiology) QC->Bio 6. Apply

Figure 1: Critical path for the production of bioactive caged compounds.[1] Note that purification (Step 4) must be performed under yellow/red safe-light conditions to prevent premature photolysis.

Protocol: Synthesis of MNI-Caged Glutamate

Safety Note: All steps involving the nitroindoline core must be performed in a darkened fume hood or under yellow safe lights ( >500 nm cutoff).

Phase A: Preparation of the Photoactive Core

Target: 4-methoxy-7-nitroindoline (MNI core).[2]

  • Nitration: React 4-methoxyindoline with

    
     in trifluoroacetic acid (TFA). The electron-donating methoxy group directs the nitro group to the 7-position.
    
  • Workup: Quench with ice water. The product precipitates as a yellow/orange solid. Recrystallize from ethanol.

    • QC Check:

      
      -NMR should show distinct aromatic doublets (ortho-coupling).
      
Phase B: Coupling to Glutamate (The Critical Step)

Direct esterification often fails due to the zwitterionic nature of amino acids. We utilize a protected glutamate precursor.[1]

Materials:

  • N-Boc-L-Glutamic acid-

    
    -tert-butyl ester (Side chain protection is crucial).
    
  • MNI-Chloroformate (prepared from MNI core + triphosgene) OR Carbodiimide coupler (DCC).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step:

  • Activation: Dissolve N-Boc-Glu-OtBu (1.0 eq) in DCM. Add DCC (1.1 eq) and DMAP (0.1 eq) at 0°C. Stir for 15 min to form the active ester.

  • Coupling: Add 4-methoxy-7-nitroindoline (1.0 eq). Allow to warm to Room Temp (RT) and stir for 12–16 hours in the dark.

    • Mechanism:[3][4][5] The nucleophilic nitrogen of the indoline attacks the activated carboxylic acid of the glutamate side chain (gamma-carboxyl).

  • Filtration: Filter off the dicyclohexylurea (DCU) byproduct.

  • Global Deprotection:

    • Dissolve the intermediate in 50% TFA/DCM. Stir for 2 hours at RT. This removes both the N-Boc group and the

      
      -tert-butyl ester simultaneously.
      
    • Caution: Monitor by TLC. If the reaction runs too long, hydrolysis of the MNI ester bond may occur.

  • Precipitation: Add cold diethyl ether to precipitate the crude MNI-Glutamate trifluoroacetate salt.

Phase C: Purification
  • HPLC: Dissolve crude solid in water. Inject onto a C18 Reverse-Phase Preparative HPLC column.

  • Gradient: 0%

    
     60% Acetonitrile in water (+0.1% TFA) over 30 mins.
    
  • Collection: MNI-Glu typically elutes later than free glutamate but earlier than the MNI core. Collect the peak monitoring at 350 nm.

  • Lyophilization: Freeze-dry immediately in the dark to obtain a fluffy yellow powder.

Photochemical Characterization (QC)

Trustworthiness in caged compounds relies on knowing exactly how much light is required to release the drug.

Protocol: Determination of Quantum Yield ( )

This protocol measures the efficiency of the photorelease using Ferrioxalate Actinometry as the reference standard.[6]

Reagents:

  • MNI-Glu (1 mM in PBS).

  • Potassium Ferrioxalate (Actinometer).

  • HPLC with UV detector.

Steps:

  • Absorbance Check: Measure the UV-Vis spectrum of MNI-Glu. Record absorbance (

    
    ) at the irradiation wavelength (e.g., 365 nm). Ensure 
    
    
    
    for total photon absorption, or correct for transmission.
  • Irradiation: Place 100

    
    L of MNI-Glu in a quartz cuvette. Irradiate with a calibrated UV LED (365 nm) for defined intervals (
    
    
    
    seconds).
  • Quantification: Inject aliquots into analytical HPLC. Measure the decrease in the MNI-Glu peak area and the appearance of the free Glutamate peak.

  • Calculation:

    
    
    
    • Moles of Photons are derived from the Ferrioxalate standard curve irradiated under identical conditions.

    • Expected Value: MNI-Glu should yield

      
      .
      

Mechanism of Action

Understanding the photochemistry is vital for troubleshooting "leaky" cages. MNI compounds undergo a specific nitro-to-nitroso rearrangement.

Mechanism GS Ground State (Nitroindoline-Glu) ES Excited State (Singlet -> Triplet) GS->ES hν (360nm or 2P 720nm) Inter aci-Nitro Intermediate ES->Inter H-Abstraction Prod Products: Free Glutamate + Nitrosoindole Inter->Prod Hydrolysis (<1 ms)

Figure 2: Photolysis mechanism. The rate-limiting step is the hydrolysis of the aci-nitro intermediate. Note that the byproduct (nitrosoindole) can be toxic at high concentrations; wash-out is recommended in slice preparations.

References & Authoritative Sources

  • Ellis-Davies, G.C.R. (2007).[7][8] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[7][8][9] Nature Methods, 4, 619–628.[7][8] Link

  • Klán, P., et al. (2013).[10] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[10] Link

  • Papageorgiou, G. & Corrie, J.E.T. (2000). Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron, 56, 8197–8205.

  • Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience, 4, 1086–1092. (First major application of MNI-Glu). Link

Sources

Reaction conditions for reductive amination of 2-nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the One-Pot Reductive Amination of 2-Nitrobenzaldehydes

Introduction: The Strategic Importance of One-Pot Nitro-Reductive Amination

In the landscape of pharmaceutical and materials science, N-substituted 2-aminobenzylamines are critical structural motifs. They form the backbone of numerous bioactive heterocycles, therapeutic agents, and functional materials. Traditionally, their synthesis involves a multi-step process: the reduction of a 2-nitrobenzaldehyde to a 2-aminobenzaldehyde, isolation of this often-unstable intermediate, and subsequent reductive amination with a primary or secondary amine. This approach is not only labor-intensive but also suffers from potential yield loss at each stage.

This application note details the principles and protocols for a more elegant and efficient strategy: the one-pot tandem reductive amination of 2-nitrobenzaldehydes . This process combines the reduction of the nitro group and the reductive amination of the aldehyde into a single, seamless operation. By leveraging catalytic hydrogenation or transfer hydrogenation, this methodology circumvents the need to isolate intermediates, thereby increasing atom economy, reducing waste, and saving significant time and resources—a paradigm of green chemistry in action.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of these valuable compounds.

The Tandem Reaction Mechanism: A Tale of Two Reductions

The one-pot reductive amination of a 2-nitrobenzaldehyde with an amine is a cascade process involving three key transformations within the same reaction vessel.[3][4] Understanding this sequence is paramount for troubleshooting and optimization.

The reaction proceeds via the following concerted steps:

  • Nitro Group Reduction: The aromatic nitro group is first reduced to a primary amine. This is the most energy-intensive step and dictates the choice of a potent reducing system, as mild hydride reagents are ineffective.[5][6]

  • Imine Formation: The in situ generated 2-aminobenzaldehyde rapidly condenses with the secondary amine present in the reaction mixture (or a primary amine, if that is the reactant) to form a protonated iminium ion intermediate.

  • Imine Reduction: The C=N double bond of the iminium ion is then hydrogenated to yield the final secondary or tertiary amine product.

This tandem approach is highly efficient but presents a significant chemoselectivity challenge: the reducing system must be capable of reducing both the nitro group and the imine intermediate without significantly reducing the starting aldehyde or the aromatic ring.[5]

G cluster_0 Reaction Pathway cluster_1 Potential Side Reactions A 2-Nitrobenzaldehyde + Amine (R₂NH) B Step 1: Nitro Reduction (2-Aminobenzaldehyde Intermediate) A->B Catalyst H₂ or H-donor S1 Aldehyde Over-reduction (2-Nitrobenzyl Alcohol) A->S1 C Step 2: Condensation (Iminium Ion Intermediate) B->C Spontaneous S2 Incomplete Nitro Reduction (Nitroso, Azoxy Intermediates) B->S2 D Step 3: Imine Reduction (Final Product) C->D Catalyst H₂ or H-donor S3 Aromatic Ring Hydrogenation D->S3

Figure 1: The tandem reaction pathway for one-pot reductive amination of 2-nitrobenzaldehydes and common side reactions.

Optimizing Reaction Conditions: A Guide to Key Parameters

The success of this one-pot reaction hinges on the judicious selection of the catalyst and reducing system. Standard reductive amination conditions using reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are not viable as they fail to reduce the nitro group.[7][8]

Catalyst Selection

The catalyst must be active for both nitro group and imine hydrogenation. Noble metal catalysts are highly effective and widely used.

  • Palladium on Carbon (Pd/C): The workhorse catalyst for this transformation. It shows excellent activity for both reductions and is relatively cost-effective. Typically used at 5-10 mol% loading.

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Often more active than palladium, allowing for lower catalyst loading or milder conditions.[5][9] However, platinum can be more prone to hydrogenating the aromatic ring under harsh conditions.[5]

  • Gold-based Catalysts (e.g., Au/TiO₂, Au/Al₂O₃): Have emerged as highly selective catalysts that can operate under very mild conditions, often showing excellent tolerance for other functional groups.[4][5][9]

  • Non-Noble Metal Catalysts (e.g., Raney Nickel, Cobalt, Iron): These are attractive due to their lower cost but typically require more forcing conditions, such as higher temperatures and pressures.[5][9][10] For example, a Ni/NiO composite has been shown to be effective.

Choice of Reducing System

The method of hydrogen delivery is a critical decision based on available equipment and safety considerations.

  • Catalytic Hydrogenation (H₂ gas): The most common and often most efficient method. It involves using a pressurized atmosphere of hydrogen gas (from 1 atm to 50 bar). This requires specialized equipment like a Parr shaker or a flow reactor.

  • Transfer Hydrogenation: A safer and more convenient alternative to pressurized hydrogen gas, ideal for standard laboratory setups. A hydrogen donor is used to transfer hydrogen to the substrate via the catalyst.

    • Formic Acid (HCOOH): A highly effective and popular hydrogen donor, often used in combination with a palladium catalyst.[9]

    • Ammonium Formate (HCOONH₄): A solid, easy-to-handle hydrogen donor that decomposes in situ to provide hydrogen.[9]

Summary of Reaction Conditions

The following table summarizes typical conditions reported in the literature, providing a starting point for reaction optimization.

Catalyst SystemHydrogen SourceTypical SolventsTemperature (°C)Pressure (bar)Key Advantages & Ref.
10% Pd/C H₂ gasMethanol, Ethanol, THF25 - 601 - 10Widely applicable, cost-effective.[10]
PtO₂ H₂ gasEthyl Acetate, Acetic Acid251 - 4High activity, low catalyst loading.[10]
Au/TiO₂ Formic AcidWater801Excellent selectivity, mild conditions, green solvent.[5][9]
Co-Rh Nanoparticles H₂ gasToluene251High efficiency at atmospheric pressure.[11]
Ni/NiO Composite H₂ gasTHF8030Air-stable non-noble metal catalyst.
Fe₂O₃/N-C H₂ gasTHF/H₂O17070Earth-abundant metal, but requires harsh conditions.[10]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the one-pot reductive amination of 2-nitrobenzaldehyde.

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas

This protocol is a robust, general-purpose method suitable for a wide range of amines.

Workflow Diagram:

G A 1. Charge Reactor B 2. Add Reagents (Aldehyde, Amine, Solvent) A->B C 3. Inert Atmosphere (Purge with N₂/Ar) B->C D 4. Add Catalyst (Pd/C, wet) C->D E 5. Pressurize (Purge & Fill with H₂) D->E F 6. Reaction (Stir at RT/Heat) E->F G 7. Monitor (TLC/LC-MS) F->G G->F Continue if incomplete H 8. Depressurize & Filter G->H Reaction complete I 9. Work-up & Extraction H->I J 10. Purify (Crystallization/Chromatography) I->J

Figure 2: General workflow for catalytic hydrogenation.

Procedure:

  • Reactor Setup: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 eq) and a suitable solvent (e.g., methanol, ~0.1 M concentration).

  • Inerting: Seal the vessel and purge with an inert gas (N₂ or Argon) for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric. It is recommended to use a catalyst that is 50% wet with water or to add it under a positive pressure of inert gas.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) three times before pressurizing to the desired pressure (e.g., 5 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as acid-base extraction, crystallization, or column chromatography.

Protocol 2: Transfer Hydrogenation with Formic Acid

This protocol avoids the use of pressurized hydrogen gas, making it highly accessible for any standard laboratory fume hood.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobenzaldehyde (1.0 eq), the desired amine (1.2 eq), and the catalyst (e.g., 5 mol% Au/TiO₂ or 10 mol% Pd/C).

  • Solvent Addition: Add the solvent (e.g., water or THF, ~0.2 M concentration).

  • Reagent Addition: Slowly add formic acid (3.0-5.0 eq) to the stirring suspension. Note: Gas evolution (CO₂) will occur.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and stir for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through Celite® to remove the catalyst, washing with the solvent.

  • Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Catalyst deactivation (poisoning).2. Insufficient reducing agent/pressure.3. Low reaction temperature or time.1. Ensure high-purity reagents. Sulfur-containing compounds can poison catalysts.2. Increase H₂ pressure or add more hydrogen donor.3. Increase temperature and/or reaction time.
Formation of 2-Nitrobenzyl Alcohol Aldehyde reduction is competing with nitro reduction.Use a more selective catalyst (e.g., Au-based). Ensure the amine is present from the start to facilitate rapid imine formation.
Presence of Azoxy/Azo Impurities Incomplete reduction of the nitro group; certain intermediates dimerize.Ensure sufficient hydrogenation time and catalyst loading. Using a protic solvent (e.g., methanol) can help favor the full reduction pathway.
Low Yield after Work-up The amine product may be water-soluble or form a salt that is difficult to extract.During acid-base extraction, ensure the aqueous layer is basified to a pH > 10 to fully deprotonate the amine before extracting. For highly polar amines, consider using a different extraction solvent or salting out the product.

References

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Jagadeesh, R. V., et al. (2017). Mechanism for one-pot reductive amination of nitroarenes with aldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sukhorukov, A. Y., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers. [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

  • Ueno, M., et al. (2020). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. RSC Advances. [Link]

  • S. S. Shinde, et al. (2021). Reductive Aminations with Metal Catalysts. Encyclopedia.pub. [Link]

  • Artiukha, E. A., et al. (2015). One-pot reductive amination of aldehydes with nitroarenes over an Au/Al₂O₃ catalyst in a continuous flow reactor. Catalysis Science & Technology. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ResearchGate. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

Sources

Attaching 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde to resin beads

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Covalent Immobilization of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde on Amine-Functionalized Resin Beads

Abstract

This document provides a comprehensive guide for the covalent attachment of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde to amine-functionalized solid-phase synthesis resins. The protocol is centered around the robust and highly efficient reductive amination reaction, a cornerstone of bioconjugate and solid-phase organic chemistry. We delve into the underlying chemical principles, provide detailed step-by-step experimental protocols, and outline rigorous analytical methods for the validation of successful immobilization. This guide is intended for researchers in drug discovery, combinatorial chemistry, and materials science who require a reliable method for anchoring aldehyde-containing small molecules to solid supports for subsequent synthetic elaboration or screening applications.

Introduction and Scientific Principles

Solid-phase organic synthesis (SPOS) has revolutionized the construction of complex molecules and chemical libraries by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1] A critical initial step in many SPOS workflows is the covalent attachment of the first molecular building block to an insoluble polymeric support, or resin.[2] The choice of immobilization chemistry is paramount to the success of the overall synthetic strategy.

The target molecule, 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde, possesses an aromatic aldehyde functional group, which is an ideal handle for covalent attachment. The ortho-nitrobenzaldehyde moiety is a well-known photolabile group, suggesting that this molecule may be intended for use as a photocleavable linker or as a building block in assays where light-induced release is desired.

The most effective and widely adopted method for coupling aldehydes to primary amines on a solid support is reductive amination .[3][4] This strategy proceeds via a two-step, one-pot reaction:

  • Schiff Base Formation: The aldehyde reacts with the primary amine of the resin under mildly acidic conditions to form a protonated imine intermediate (a Schiff base). The acidic catalyst is crucial for activating the carbonyl group and facilitating the dehydration step.

  • Reduction: A mild and selective reducing agent is introduced to reduce the iminium ion to a stable, covalent secondary amine bond.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this application. Unlike more powerful hydrides such as sodium borohydride (NaBH₄), NaBH₃CN is stable in mildly acidic conditions and selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde.[5][6] This selectivity prevents the wasteful consumption of the aldehyde and ensures a high yield of the desired resin-bound product.

Visualization of the Immobilization Strategy

Chemical Reaction Scheme

The following diagram illustrates the two-step reductive amination process for attaching the target aldehyde to an amine-functionalized resin bead.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Aldehyde 5-Methoxy-4-(2-methylbutoxy)- 2-nitrobenzaldehyde Resin H₂N-CH₂-[Resin Bead] (Aminomethyl Resin) SchiffBase Schiff Base / Iminium Ion (Resin-Bound) Aldehyde->SchiffBase + Resin (Mild Acid, e.g., AcOH) Resin->SchiffBase Product Secondary Amine Linkage (Covalently Immobilized) SchiffBase->Product + NaBH₃CN (Reduction)

Caption: Reductive amination pathway for covalent immobilization.

General Experimental Workflow

This flowchart provides a high-level overview of the entire experimental process, from resin preparation to final analysis.

G A 1. Resin Selection & Swelling (e.g., Aminomethyl Polystyrene) B 2. Preparation of Reagent Solutions (Aldehyde, NaBH₃CN, AcOH) A->B C 3. Immobilization Reaction (Schiff Base Formation & Reduction) B->C D 4. Post-Reaction Washing (Removal of excess reagents) C->D E 5. Qualitative Analysis (Kaiser Test for free amines) D->E F 6. Quantitative & Structural Analysis (On-bead FT-IR or Cleavage + HPLC/MS) E->F G 7. Drying & Storage (Functionalized resin is ready for use) F->G

Caption: Step-by-step experimental workflow overview.

Materials and Reagents

Proper selection and preparation of materials are critical for reproducible results.

Material/ReagentRecommended SpecificationsSupplier ExamplePurpose
Solid Support Aminomethyl (AM) Polystyrene Resin, 1% DVB cross-linked, 100-200 mesh, loading capacity: 0.8-1.2 mmol/gSigma-Aldrich, VWRProvides primary amine functional groups for immobilization.[1]
Aldehyde 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehydeCustom SynthesisThe molecule to be immobilized.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN), ≥95% puritySigma-AldrichSelectively reduces the imine intermediate.[5]
Solvent (Reaction) 1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF)Fisher ScientificSwells resin and provides the mildly acidic medium for the reaction.
Solvent (Washing) Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH)VWRRemoval of unreacted reagents and byproducts.[7]
Kaiser Test Kit Ninhydrin solutions (Phenol/EtOH, KCN/Pyridine, Ninhydrin/EtOH)Sigma-AldrichQualitative test for the presence of primary amines.[7]
Reaction Vessel Fritted glass peptide synthesis vessel or a polypropylene syringe with a frit.ChemglassContains the resin during reaction and washing steps.
Agitation Orbital shaker, wrist-action shaker, or nitrogen bubbling system.VWREnsures efficient mixing of reagents with the resin beads.

Detailed Experimental Protocols

Protocol 1: Resin Preparation and Swelling

Causality: Polystyrene resins must be swollen in an appropriate solvent to allow reagents to penetrate the polymer matrix and access the reactive sites.[2] Incomplete swelling is a primary cause of low reaction yields.

  • Weigh 200 mg of aminomethyl polystyrene resin (e.g., at 1.0 mmol/g loading, this provides 0.2 mmol of reactive sites) and place it into a 10 mL fritted reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) to the resin. Agitate gently for 20 minutes.

  • Drain the solvent by applying vacuum or positive pressure.

  • Add 5 mL of N,N-Dimethylformamide (DMF). Agitate gently for 20 minutes.

  • Drain the DMF. The resin is now swollen and ready for the reaction.

Protocol 2: Covalent Immobilization via Reductive Amination

Causality: A molar excess of the aldehyde is used to drive the reaction towards completion. The reaction is performed in a single pot, with the reducing agent added after an initial incubation period to allow for Schiff base formation.

  • Prepare the Aldehyde Solution : In a separate vial, dissolve a 3-fold molar excess of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (0.6 mmol, ~169 mg) in 4 mL of 1% Acetic Acid in DMF.

  • Add the Aldehyde Solution to the swollen resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1 hour. This allows for the formation of the Schiff base intermediate.

  • Prepare the Reducing Agent Solution : In a separate vial, dissolve a 5-fold molar excess of Sodium Cyanoborohydride (1.0 mmol, ~63 mg) in 1 mL of DMF. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Add the Reducing Agent Solution to the reaction vessel containing the resin and aldehyde.

  • Seal the vessel and continue to agitate at room temperature for 16-24 hours.

Protocol 3: Post-Reaction Washing

Causality: A rigorous washing sequence using alternating solvents is essential to completely remove all unreacted reagents and soluble byproducts, ensuring the purity of the final functionalized resin.[1]

  • Drain the reaction mixture from the vessel.

  • Wash the resin with 5 mL of DMF (3 times, 2 minutes each).

  • Wash the resin with 5 mL of DCM (3 times, 2 minutes each).

  • Wash the resin with 5 mL of Methanol (MeOH) (3 times, 2 minutes each).

  • After the final methanol wash, dry the resin under a stream of nitrogen for 15 minutes, followed by drying in a vacuum desiccator to a constant weight.

Validation and Quality Control

A protocol is only trustworthy if it includes self-validation steps. The following tests confirm the success of the immobilization.[8][9]

Qualitative Analysis: The Kaiser (Ninhydrin) Test

Principle: The Kaiser test detects free primary amines. A positive result (deep blue beads) indicates unreacted amine groups, while a negative result (yellow/colorless beads) signifies a successful reaction where most or all primary amines have been converted to secondary amines.[7]

  • Take a small sample of the dried, functionalized resin (2-3 mg) and place it in a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, phenol in ethanol).

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Successful Reaction: Beads and solution remain yellow or colorless.

    • Incomplete Reaction: Beads turn a deep blue/purple color.

Spectroscopic Analysis: On-Bead FT-IR

Principle: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the chemical changes on the resin. While challenging due to the large background signal from the polystyrene matrix, key changes can often be observed.

  • Acquire an FT-IR spectrum of the initial, unreacted aminomethyl resin.

  • Acquire an FT-IR spectrum of the final, functionalized resin.

  • Compare the spectra, looking for:

    • Disappearance/Reduction of the N-H bending vibration of the primary amine (around 1600 cm⁻¹).

    • Appearance of the aromatic nitro group stretches (around 1520 and 1340 cm⁻¹).

    • Disappearance of the aldehyde C=O stretch (around 1700-1680 cm⁻¹), although this can be difficult to resolve.

Definitive Analysis: Cleavage and LC-MS

Principle: The most definitive proof of successful immobilization is to cleave the attached molecule from a small sample of the resin and analyze the resulting product by Liquid Chromatography-Mass Spectrometry (LC-MS). This confirms that the molecule was attached and provides its exact mass. This requires a linker that is cleavable under conditions that do not destroy the target molecule. If the aminomethyl resin is attached to a cleavable core (e.g., a Rink Amide linker), standard cleavage cocktails can be used.[10]

  • Place a small, accurately weighed amount of dried resin (e.g., 10 mg) in a reaction vial.

  • Add a cleavage cocktail appropriate for the linker (e.g., 200 µL of a solution containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)).[11]

  • Allow the cleavage to proceed for 1-2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the pellet.

  • Redissolve the product in a suitable solvent (e.g., Acetonitrile/Water) and analyze by LC-MS, verifying the presence of the expected molecular ion peak for the protonated form of the attached molecule.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Positive Kaiser Test (Blue Beads) 1. Incomplete reaction. 2. Insufficient reagents. 3. Deactivated reagents.1. Extend the reaction time to 36 hours. 2. Repeat the reaction using a higher excess of aldehyde and reducing agent (e.g., 5-fold and 8-fold, respectively). 3. Use fresh, high-purity reagents.
Low Loading/Yield 1. Poor resin swelling. 2. Steric hindrance. 3. Inefficient mixing.1. Ensure the resin is fully swollen before starting the reaction; try alternative solvents like N-Methyl-2-pyrrolidone (NMP). 2. Increase reaction temperature to 40°C. 3. Ensure continuous and adequate agitation throughout the reaction.
Unexpected Side Products (from LC-MS) 1. Reduction of the nitro group. 2. Impurities in the starting aldehyde.1. Ensure a mild reductant like NaBH₃CN is used; avoid NaBH₄. Do not use excessive heat. 2. Purify the starting aldehyde by chromatography before immobilization.

References

  • Krchnák, V., & Holladay, M. W. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. [Link]

  • Kaldor, S. W., Siegel, M. G., Dressman, B. A., & Hahn, P. J. (1996). Solid Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]

  • Orr, M., & Jackson, A. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry. [Link]

  • Scicinski, J. J., Hudson, A. D., & Wylie, W. A. (2002). Analytical techniques for small molecule solid phase synthesis. Journal of Combinatorial Chemistry. [Link]

  • Contour-Galcéra, M. O., et al. (1998). A Novel Cleavage Technique To Generate Small Molecule Compounds and Libraries via a Two-Resin System. Journal of the American Chemical Society. [Link]

  • Mendel, D., et al. (2001). Tartric acid-based linker for the solid-phase synthesis of C-terminal peptide alpha-oxo aldehydes. The Journal of Organic Chemistry. [Link]

  • Sunresin New Materials Co. Ltd. (n.d.). Solid Phase Peptide Synthesis Resin. Sunresin. [Link]

  • O'Brien, P., & Hultin, P. G. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]

  • Orr, M., & Jackson, A. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry. [Link]

  • Holsinger, K. (2013). Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University. [Link]

  • Agilent Technologies. (n.d.). The benefits of StratoSpheres resins for peptide synthesis. Agilent. [Link]

  • Amerigo Scientific. (n.d.). Solid Phase Synthesis Resins. Amerigo Scientific. [Link]

  • Fochi, M., et al. (2018). Silane-based reductive amination on solid phase. Reagents and conditions. ResearchGate. [Link]

  • Porcheddu, A. (2002). Synthesis and development of novel silicon linkers for solid phase synthesis. ePrints Soton. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Journal of the Serbian Chemical Society. [Link]

  • James, I. W. (2002). Linkers for solid-phase organic synthesis. ResearchGate. [Link]

  • Pérez-Maqueda, L. A., Sánchez-Jiménez, P. E., & Criado, J. M. (2006). Kinetic analysis of solid-state reactions: Precision of the activation energy calculated by integral methods. International Journal of Chemical Kinetics. [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. CDN. [Link]

  • Amblard, M., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Spiral. [Link]

  • ResearchGate. (n.d.). Resin cleavage, (a) TFA:EDT:water (9.5:2.5:2.5) over 1 hour. ResearchGate. [Link]

  • Amid Biosciences. (n.d.). High Coupling Efficiency Aldehyde Agarose Beads. Amid Biosciences. [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. Holodiag. [Link]

  • IPMC. (n.d.). Solid analysis techniques. IPMC. [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of nitrobenzaldehyde derivatives in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Stability Issues in Aqueous Buffers Target Audience: Drug Discovery Researchers, Chemical Biologists, Assay Developers

The Solubility Paradox

Why is this failing in your buffer?

Nitrobenzaldehyde derivatives (e.g., 2-nitrobenzaldehyde, 4-nitrobenzaldehyde) present a classic "brick dust" problem in medicinal chemistry. Despite possessing two polar functional groups (nitro and aldehyde), these molecules often exhibit poor aqueous solubility.[1][2]

  • The Crystal Lattice Trap: The strong intermolecular forces (dipole-dipole interactions and

    
    -stacking) between the nitro-aromatic rings create a high crystal lattice energy. Water molecules cannot easily disrupt this lattice to solvate the compound.
    
  • The "Salting Out" Effect: While reported water solubility might be ~2.3 g/L (approx. 15 mM) in pure water, this drops precipitously in physiological buffers (PBS, TBS). The ions in the buffer compete for water molecules, effectively squeezing the hydrophobic aromatic rings out of solution, leading to immediate precipitation upon dilution.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "My compound crashes out immediately upon adding buffer."

Diagnosis: Solvent Shock. Adding a concentrated DMSO stock directly to a large volume of aqueous buffer creates a rapid polarity shift. The compound aggregates faster than it can disperse.

Solution: The Intermediate Solvent Shift Do not jump from 100% DMSO to 100% Aqueous. Use a bridging solvent system.

  • Dissolve compound in DMSO (Stock).

  • Dilute Stock into PEG-300 or Propylene Glycol .

  • Add Surfactant (Tween-80 or Pluronic F-127).

  • Finally, add the Buffer dropwise with vortexing.

Issue B: "The assay works initially but fails after 30 minutes."

Diagnosis: Ostwald Ripening or Photolysis.

  • Scenario 1 (Cloudiness): Micro-precipitates (invisible to the naked eye initially) are growing into larger crystals (Ostwald Ripening).

  • Scenario 2 (Color Change/Loss of Activity): If you are using 2-nitrobenzaldehyde , you are likely suffering from photochemical degradation. The ortho-nitro group is a photocleavable linker that rearranges into 2-nitrosobenzoic acid under UV/Ambient light.

Solution:

  • For Stability: Switch to a Cyclodextrin (CD) formulation (see Protocol 2).

  • For Photolysis: All experiments with ortho-substituted nitrobenzaldehydes must be performed in amber tubes or under red light.

Issue C: "I see high background signal in my ELISA/Optical Assay."

Diagnosis: Aldehyde Interference (Schiff Base Formation). The reactive aldehyde group can form Schiff bases with primary amines (e.g., Lysine residues on proteins, Tris buffer).

Solution:

  • Buffer Swap: Avoid Tris or Glycine buffers. Use PBS , HEPES , or MOPS .

  • Freshness: Aldehydes oxidize to carboxylic acids over time. Always prepare stocks fresh or store under Nitrogen at -80°C.

Decision Logic & Workflows

Visualization: Solubilization Strategy Selector

Use this logic gate to determine the correct protocol for your concentration requirements.

SolubilityStrategy Start Target Concentration? LowConc < 100 µM (Cell Assays) Start->LowConc HighConc > 1 mM (Animal/Chemistry) Start->HighConc DMSOTol DMSO Tolerance? LowConc->DMSOTol Cosolvent Cosolvent Cocktail (DMSO/PEG/Tween) HighConc->Cosolvent Acute Use Complex SBE-β-CD Inclusion (Captisol®) HighConc->Complex Stable Stock SimpleDil Standard Protocol (0.1% DMSO) DMSOTol->SimpleDil High Tolerance Sensitive Use HP-β-Cyclodextrin (No DMSO) DMSOTol->Sensitive Low Tolerance

Caption: Decision tree for selecting the optimal solubilization method based on target concentration and biological assay sensitivity.

Validated Protocols

Protocol 1: The "Cocktail" Method (High Solubility)

Best for: Animal injections or high-concentration chemical biology treatments where solvent toxicity is secondary to solubility. Target Conc: Up to 2.5 mg/mL (~16 mM).[3]

Reagents:

  • Compound Stock (Solid)[4]

  • DMSO (Anhydrous)

  • PEG-300[3]

  • Tween-80[3]

  • Saline (0.9% NaCl)

Step-by-Step:

  • Dissolve: Dissolve 2.5 mg of Nitrobenzaldehyde derivative in 100 µL DMSO . Ensure complete solvation (sonicate if necessary).

  • Stabilize: Add 400 µL PEG-300 . Vortex thoroughly. The solution should remain clear.

  • Surfactant: Add 50 µL Tween-80 . Vortex.

  • Dilute: Slowly add 450 µL Saline while vortexing.

    • Final Composition: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.[3]

Protocol 2: Cyclodextrin Inclusion (The "Gold Standard")

Best for: Cell culture, sensitive enzymatic assays, and long-term stability. Mechanism: The hydrophobic aromatic ring enters the cavity of the cyclodextrin, shielding it from water while the CD's outer hydroxyls interact with the buffer.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD).

  • Milli-Q Water.

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water or PBS. Filter sterilize (0.22 µm).

  • Add excess Nitrobenzaldehyde solid to the CD solution (supersaturation approach).

  • Shake/Stir at Room Temperature for 24 hours protected from light.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Quantify the dissolved concentration via UV-Vis (measure absorbance at ~260-280 nm against a standard curve).

    • Note: This method typically achieves 1–5 mM solubility without any organic co-solvents.

Mechanism of Failure: Photolysis of 2-Nitrobenzaldehyde

If using the ortho isomer (2-nitrobenzaldehyde), you must understand its photochemical instability. It acts as a "caged" proton/acid source.[5]

Photolysis NBA 2-Nitrobenzaldehyde (Active Aldehyde) Excited Excited State (Biradical) NBA->Excited UV Light (300-400nm) Intermed Aci-Nitro Intermediate Excited->Intermed H-Abstraction Product 2-Nitrosobenzoic Acid (Inactive/Byproduct) Intermed->Product Rearrangement

Caption: Photochemical degradation pathway of 2-nitrobenzaldehyde. Exposure to ambient light triggers conversion to nitrosobenzoic acid.

Frequently Asked Questions (FAQ)

Q: Can I store the aqueous stock at 4°C? A: No. Aqueous solutions of nitrobenzaldehydes are unstable due to oxidation (aldehyde


 acid) and potential precipitation. Store as a solid or as a high-concentration DMSO stock at -20°C/-80°C under Nitrogen.

Q: Why is my background absorbance increasing over time? A: If you are measuring at 340-400 nm, you might be detecting the formation of 2-nitrosobenzoic acid (the photoproduct), which has a different absorption spectrum than the parent aldehyde. Ensure light protection.[5]

Q: Is 4-nitrobenzaldehyde as light-sensitive as 2-nitrobenzaldehyde? A: No. The photochemical rearrangement requires the nitro group to be ortho to the aldehyde to abstract a hydrogen. The para (4-nitro) isomer is significantly more photostable but still prone to oxidation.

Q: My cells are dying, but I used the "Cocktail" protocol. A: The "Cocktail" protocol (Protocol 1) contains 10% DMSO and surfactants. This is toxic to many cell lines. For cell culture, you must dilute this stock at least 1:20 (to <0.5% DMSO) or switch to Protocol 2 (Cyclodextrins), which are generally non-toxic up to 10-20 mM.

References

  • Choi, H. S., Knevel, A. M., & Chang, C. J. (1992).[6] Molecular complexation: beta-cyclodextrin and benzaldehyde inclusion complex. Pharmaceutical Research, 9(5), 690-3.[6] Retrieved from [Link]

  • Assay Guidance Manual (NCBI). (2025). DMSO Tolerance and Reagent Stability Testing. Retrieved from [Link]

  • PubChem. (2025). 2-Nitrobenzaldehyde Compound Summary (CID 11101). Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Photocleavable Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Aldehyde from Photocleavable Linker (PCL) Synthesis Ticket ID: PCL-PUR-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

In the synthesis of photocleavable linkers (particularly o-nitrobenzyl derivatives), unreacted aldehyde intermediates are a critical impurity. Unlike inert byproducts, residual aldehydes are "active" contaminants. They possess the same electrophilic reactivity as your target linker, leading to:

  • Non-specific Conjugation: They react with surface amines on proteins or amino-modified DNA, creating permanent (non-cleavable) bonds.

  • Stability Issues: Aldehydes oxidize to carboxylic acids over time, altering the pH and solubility profile of your linker stock.

This guide details three purification modules ranging from high-throughput scavenging to classical phase-switch extraction.

Module 1: Solid-Phase Scavenging (Recommended)

Best for: High-value, small-scale reactions (<5g), or when the product is acid-sensitive.

The Mechanism

This method utilizes a polymer-supported primary amine (e.g., aminomethyl polystyrene). The resin acts as a "chemical fishnet," reacting with solution-phase aldehydes to form an imine (Schiff base). Because the imine is covalently bound to the insoluble bead, the impurity is removed via simple filtration.

Protocol: Amine Resin Scavenging

Reagents:

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene or similar primary amine resin (Loading typically 1.0–3.0 mmol/g).

  • Solvent: DCM, THF, or DMF (Must swell the resin).

Step-by-Step:

  • Calculate Stoichiometry: Determine the theoretical excess of aldehyde remaining. Use 2–4 equivalents of resin relative to the residual aldehyde.

    • Tip: If the exact amount is unknown, assume 20% unreacted starting material.

  • Solvation: Dissolve your crude reaction mixture in the minimum volume of DCM or THF.

  • Incubation: Add the dry resin directly to the reaction vessel.

  • Agitation: Stir gently or shake (do not use a magnetic stir bar if the resin is fragile, as grinding creates fines that clog filters) for 1–4 hours at room temperature.

  • Monitoring: Spot TLC. The aldehyde spot should disappear, while the PCL product spot remains unchanged.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge. Wash the resin cake 3x with solvent to recover entrained product.

  • Concentration: Evaporate the filtrate to obtain purified PCL.

Troubleshooting Scavenging
IssueProbable CauseCorrective Action
Incomplete Removal Steric hindranceSwitch to a resin with a longer spacer arm (e.g., aminoethyl vs. aminomethyl).
Slow Kinetics Poor swellingChange solvent to DCM or DMF. Resins must swell to expose internal active sites.
Product Loss Non-specific adsorptionWash the resin cake thoroughly with a polar solvent (e.g., MeOH/DCM mix) before discarding.

Module 2: Bisulfite Phase-Switch (Scalable)

Best for: Large scale (>5g), robust linkers (e.g., simple nitrobenzyl esters), and removing large excesses of aldehyde.

The Mechanism

Sodium bisulfite (


) reacts reversibly with aldehydes to form a bisulfite adduct  (

-hydroxy sulfonate). Unlike the lipophilic aldehyde, this adduct is an ionic salt and is highly water-soluble.[1]


Protocol: Bisulfite Wash

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    ).[2]
    
  • Water-miscible solvent (MeOH or EtOH).

  • Extraction solvent (DCM or EtOAc).

Step-by-Step:

  • Dissolution: Dissolve crude mixture in a small volume of EtOAc or DCM.

  • Phase Contact: Add an equal volume of saturated

    
     solution .
    
  • Agitation: Shake vigorously in a separatory funnel for 2–3 minutes.

    • Note: If the aldehyde is very lipophilic, add 10% MeOH to the organic layer to facilitate phase transfer.

  • Separation: Allow layers to settle. The aldehyde is now trapped in the bottom aqueous layer (as the salt).

  • Wash: Drain the aqueous layer. Wash the organic layer (containing your PCL) once with water and once with brine to remove residual bisulfite.

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Critical Warning: Bisulfite solutions are weakly acidic (pH ~4). Ensure your photocleavable linker (especially if it contains acetals or ketals) is stable at this pH. For standard o-nitrobenzyl esters/ethers, this is safe.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your linker's chemistry.

purification_logic Start Crude PCL Mixture (Contains Excess Aldehyde) ScaleCheck Reaction Scale? Start->ScaleCheck AcidSens Is Linker Acid Sensitive? (e.g., Acetals, Trityl groups) ScaleCheck->AcidSens Large (>1g) MethodA METHOD A: Solid Phase Scavenging (Amine Resin) ScaleCheck->MethodA Small (<1g) Solubility Is Product Water Soluble? AcidSens->Solubility No (Stable) AcidSens->MethodA Yes (Risk of hydrolysis) MethodB METHOD B: Bisulfite Wash (Phase Switch) Solubility->MethodB No (Lipophilic Product) MethodC METHOD C: Reverse Phase HPLC (Prep Scale) Solubility->MethodC Yes (Cannot extract)

Figure 1: Decision tree for selecting an aldehyde purification strategy. Green path indicates the highest chemical compatibility; Blue path indicates the most cost-effective scalability.

Frequently Asked Questions (FAQ)

Q1: Will sodium bisulfite reduce the nitro group on my photocleavable linker? A: Generally, no. Sodium bisulfite is a mild reducing agent but primarily acts as a nucleophile toward carbonyls. It does not possess the reduction potential to reduce an aromatic nitro group to an amine or hydroxylamine under standard workup conditions (room temperature, neutral/mildly acidic pH). However, avoid using sodium dithionite (


), which is a stronger reducing agent often confused with bisulfite.

Q2: A white precipitate formed when I added the bisulfite. What is it? A: This is likely the bisulfite adduct of your aldehyde.[3] While usually water-soluble, if your aldehyde is highly non-polar (e.g., a large aromatic system), the resulting salt may be insoluble in both water and the organic layer, precipitating at the interface.

  • Fix: Filter the mixture through a Celite pad to remove the solid adduct, then proceed with phase separation [1].

Q3: Can I use silica gel chromatography instead? A: You can, but it is often inefficient. Aldehydes and their corresponding nitrobenzyl alcohols/esters often have very similar Rf values on silica due to comparable polarity. If you must use chromatography, try adding 1% triethylamine to your eluent, or derivatize the aldehyde in situ with a hydrazine reagent (like 2,4-DNP) to drastically change its polarity before the column (though this adds a colored contaminant).

Q4: My PCL synthesis was a reductive amination. How do I remove the aldehyde? A: In reductive amination, you usually use excess aldehyde to drive the reaction.

  • Quench: Ensure the reducing agent (e.g.,

    
     or STAB) is fully quenched.
    
  • Scavenge: Use the Amine Resin (Module 1) method. Do not use bisulfite immediately after a hydride reduction without careful quenching, as hydrides can react violently with acidic bisulfite solutions.

References

  • Boucher, M. M., et al. (2017).[3] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

  • Biotage. (2014).[4] "Metal Scavenger User Guide" (Contains protocols relevant to general resin scavenging principles).[4]

  • Sigma-Aldrich. (2022). "Reductive Amination Application Note."

  • University of Rochester. "Bisulfite Workup for Removal of Aldehydes." Department of Chemistry Protocols.

Sources

Technical Support Center: Optimizing Photocleavage of 2-Nitrobenzyl-Based Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the photocleavage of o-nitrobenzyl (ONB) based linkers, such as those incorporating a 2-methylbutoxy leaving group. This guide is designed for researchers, scientists, and drug development professionals who utilize photocleavable (PC) linkers for the controlled release of molecules. Here, we move beyond simple protocols to explain the underlying photochemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: The "Why" - Understanding the Photocleavage Mechanism

Q: What is the fundamental mechanism for UV cleavage of an o-nitrobenzyl (ONB) linker?

A: The cleavage of an ONB linker is not simply a bond breaking; it is a sophisticated intramolecular rearrangement initiated by UV light. Understanding this process is critical for optimization.

Upon absorbing a photon of UV light (typically in the 340-365 nm range), the o-nitrobenzyl group is promoted to an excited state.[1] This triggers a rapid intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. This step forms a transient intermediate known as an aci-nitro species.[1] This intermediate is unstable and quickly rearranges to release the caged molecule (e.g., your molecule attached via the 2-methylbutoxy group) and forms an o-nitrosobenzaldehyde byproduct.[1][2] This byproduct is often colored and can be monitored spectroscopically.

The entire process is governed by the linker's quantum yield (Φ), which is the ratio of the number of molecules undergoing cleavage to the number of photons absorbed.[3] A higher quantum yield means a more efficient reaction.

G cluster_0 Photocleavage Mechanism of an o-Nitrobenzyl (ONB) Linker A Ground State ONB-Linker-Molecule B Excited State A->B UV Photon (365 nm) C Aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cleaved Products: Released Molecule + o-Nitrosobenzaldehyde C->D Rearrangement

Caption: The photocleavage reaction mechanism for o-nitrobenzyl linkers.[1]

Section 2: The "How" - A Step-by-Step Guide to Optimization

Q: How do I design a robust experiment to determine the optimal UV irradiation time for my specific conjugate?

A: The optimal irradiation time is the minimum duration required to achieve the desired cleavage percentage (typically >95%) without causing significant degradation of your target molecule or the cleaved product.[4] This must be determined empirically. The following protocol outlines a systematic time-course experiment.

Experimental Protocol: Time-Course Optimization of Photocleavage

Objective: To determine the optimal UV irradiation time for efficient cleavage while maintaining product integrity.

Materials:

  • Your ONB-linker conjugate solution at a known concentration (e.g., 10-100 µM).

  • Solvent/Buffer: A UV-transparent solvent in which your conjugate is stable (e.g., 10 mM Phosphate Buffer, pH 7.4).[4]

  • UV-transparent reaction vessels (e.g., quartz cuvettes or multi-well plates).[3]

  • Calibrated UV Lamp: A collimated beam source with a peak emission around 365 nm is ideal.[4] Common sources include mercury arc lamps with a band-pass filter or high-power 365 nm LEDs.[3][5]

  • UV Power Meter (Radiometer): To measure light intensity (in mW/cm²).

  • Stirring mechanism (if applicable) and a cooling system (e.g., cold plate or ice bath).[3][4]

  • Analytical System: RP-HPLC is the gold standard; LC-MS is used for confirmation.[4]

Workflow:

G prep 1. Sample Preparation - Prepare stock solution (10-100 µM) - Degas buffer if sample is oxygen-sensitive - Aliquot into UV-transparent vials control 2. Prepare Controls - 'Time 0' (non-irradiated) sample - 'Time X' (fully cleaved) reference if available prep->control setup 3. Irradiation Setup - Calibrate lamp intensity - Set up cooling system - Fix distance from lamp to sample control->setup irradiate 4. Time-Course Irradiation - Expose aliquots for increasing durations (e.g., 0, 2, 5, 10, 20, 40, 60 min) setup->irradiate analyze 5. Analysis - Analyze each time point by RP-HPLC - Monitor disappearance of starting material - Monitor appearance of cleaved product irradiate->analyze confirm 6. Confirmation (Optional) - Analyze key time points by LC-MS - Confirm product identity - Check for degradation products analyze->confirm plot 7. Data Interpretation - Plot % Cleavage vs. Time - Determine optimal irradiation time analyze->plot

Caption: Experimental workflow for optimizing UV irradiation time.[4][5]

Procedure:

  • Sample Preparation: Prepare a stock solution of your conjugate in a suitable buffer. If your molecule is sensitive to oxidation, degas the buffer by sparging with an inert gas like argon for 15-20 minutes.[4] Aliquot the solution into several identical UV-transparent vials.

  • Set Up Controls: Keep one aliquot completely shielded from UV light. This is your crucial 0-minute time point (non-irradiated control).

  • Irradiation:

    • Place the vials on a cooling plate to maintain a constant temperature.

    • Position the UV lamp at a fixed, reproducible distance from the samples.[3] For a typical high-power LED, this might be 2-5 cm.[5][6]

    • If using a cuvette, ensure the solution is stirred during irradiation to promote homogeneity.[6]

    • Expose the aliquots to the UV light for a series of increasing time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).[4]

  • Analysis:

    • Following irradiation, analyze each time point, including the 0-minute control, by reverse-phase HPLC (RP-HPLC).

    • Monitor the decrease in the peak area of the starting conjugate and the corresponding increase in the peak area of the cleaved product.[4]

  • Data Interpretation:

    • Calculate the percentage of cleavage at each time point relative to the 0-minute control.

    • Plot the percentage of cleaved product against the irradiation time.

    • The optimal time is the minimum duration required to reach a plateau of maximum cleavage (>95%) without the emergence of significant degradation peaks in the HPLC chromatogram.[4]

Section 3: Key Parameters & Their Impact (FAQs)

Q: What is the best wavelength to use, and why does it matter?

A: The optimal wavelength for most ONB-based linkers is 365 nm .[1][4] This is because the o-nitrobenzyl chromophore has a strong absorbance maximum (λmax) in the 340-365 nm range.[7] Using a wavelength significantly outside this range will result in very poor cleavage efficiency. Exposing sensitive biomolecules like peptides or nucleic acids to shorter, more energetic UV wavelengths (<320 nm) can cause direct photodamage, so using a 365 nm filter or LED source is crucial for preserving the integrity of your sample.[8]

Q: How does UV lamp intensity affect cleavage?

A: Higher light intensity (measured in mW/cm²) delivers more photons per unit of time, which will decrease the required irradiation time. However, an excessively high intensity can increase the rate of side reactions or cause localized heating and sample degradation.[4] It is essential to use a calibrated lamp and to have an effective cooling system in place, especially for high-power sources.

Q: Does my choice of solvent matter?

A: Yes, the solvent can significantly influence cleavage efficiency.[4][9] While most reactions are performed in aqueous buffers (pH ~7.4), the polarity and hydrogen-bonding capability of the solvent can affect the stability of the excited state and intermediates.[4][9][10] Some studies have noted that cleavage pathways can diverge in aqueous vs. organic solvents.[2] For reproducibility, always use the same solvent composition for your optimization and final experiments.

Section 4: Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This section addresses the most common problems encountered during photocleavage.

G start Problem Occurred q1 Is cleavage efficiency low or incomplete? start->q1 q2 Is there evidence of sample degradation? start->q2 q1->q2 No sol1 Low Cleavage Solutions: - Verify lamp wavelength is ~365 nm. - Increase irradiation time. - Check lamp intensity/age. - Decrease sample concentration (reduce inner filter effect). - Ensure solvent is UV transparent. q1->sol1 Yes sol2 Degradation Solutions: - Decrease irradiation time and/or intensity. - Confirm use of a 365 nm filter to block shorter wavelengths. - Improve cooling of the sample. - Degas the solvent to remove oxygen. - Add radical scavengers if applicable. q2->sol2 Yes end Problem Resolved q2->end No sol1->end sol2->end

Caption: Decision tree for troubleshooting common photocleavage issues.[4]

Q: My cleavage efficiency is very low, even after 60 minutes. What went wrong?

A: This is a common issue with several potential causes:

  • Incorrect Wavelength: Your light source may not be emitting at the optimal 365 nm. Verify the lamp's specifications.[4]

  • Low Intensity: The lamp may be old, or the power setting is too low. Measure the power density at the sample surface.

  • Inner Filter Effect: If your sample concentration is too high, molecules on the surface absorb all the light, preventing photons from penetrating the full solution depth.[11] Try diluting the sample.

  • Incorrect Setup: Ensure the reaction vessel is quartz or another UV-transparent material. Standard polystyrene or glass will block the required UV light.

Q: I see the cleaved product, but there are also many new, unexpected peaks in my HPLC. What are they?

A: This usually indicates sample degradation or side reactions.

  • Over-Irradiation: You have likely irradiated for too long or at too high an intensity. This can damage both the released molecule and the o-nitrosobenzaldehyde byproduct. Reduce the exposure time or lamp power.[4]

  • Wrong Wavelength: Shorter UV wavelengths (<320 nm) are notorious for damaging peptides and other biomolecules. Ensure you are using a filtered lamp or a specific 365 nm LED.

  • Oxidation: The presence of dissolved oxygen can lead to photo-oxidative side reactions. Try degassing your buffer before irradiation.[4]

Section 5: Quantitative Data Summary

The choice of photocleavable linker depends heavily on the application. The table below compares key properties of the common ONB family with other popular linkers.

Linker FamilyExample StructureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Typical Cleavage Half-lifeKey AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 2-nitrobenzyl340 - 365[1]0.01 - 0.63[1]Minutes to hoursWell-established chemistry, commercially available derivatives.Requires UV light which can damage biological samples; formation of absorbing byproduct.[1][2]
Coumarin 7-(diethylamino)coumarin-4-yl)methyl365 - 450[1][8]~0.25[1][8]< 1 minute (with high-power LEDs)[1]Cleavage with less damaging visible light, often higher quantum yields.[1]Can be sensitive to hydrolysis.[1]
p-Hydroxyphenacyl (pHP) p-Hydroxyphenacyl300 - 400[1]~0.19 - 0.25[1]Nanoseconds to microsecondsExtremely fast release kinetics.Requires UV irradiation; can have complex photochemistry.[1][10]

References

  • BenchChem Technical Support Team. (2025). Optimizing UV irradiation for oNv cleavage without peptide damage. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Photocleavable Linkers for Researchers and Drug Development Professionals. BenchChem.
  • Dhar, S., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. BenchChem.
  • Choi, S.K. (2020). Photocleavable linkers: Design and applications in nanotechnology. In Photonanotechnology for Therapeutics and Imaging. Elsevier.
  • HORIBA. (2026). Analyzing Photocleavage Events with Time-Resolved Emission Spectroscopy. AZoM.
  • Soper, S.A. Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs)
  • Givens, R.S., et al. (2020).
  • Shapiro, N., et al. (2020).
  • Klán, P., et al. (2006). Photochemical Cleavage and Release of Para-Substituted Phenols from α-Keto Amides. The Journal of Organic Chemistry.
  • HORIBA. Investigating photocleavage using time-resolved emission spectra.
  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • Latch, D. E., & McNeill, K. (2008). Influence of solvent on electronic structure and the photochemistry of nitrophenols. Physical Chemistry Chemical Physics.
  • Hermanson, G.T. (2013). Bioconjugation Protocols. Methods in Molecular Biology.
  • Gmainer, C., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
  • Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
  • Bochet, C. G. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews.
  • van der Vlag, R., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society.
  • BenchChem. (2025).

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde (CAS: 120275-01-4). This molecule is a critical "Building Block" intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., analogs of Erlotinib or Vandetanib).

The Analytical Challenge: The primary synthetic bottleneck for this compound is the nitration regioselectivity . The nitration of the precursor (3-methoxy-4-(2-methylbutoxy)benzaldehyde) often yields a mixture of the desired 2-nitro isomer and the unwanted 6-nitro regioisomer. While HPLC can separate these, 1H NMR is the superior tool for structural verification and rapid in-process control (IPC) because the aromatic proton singlets provide an immediate diagnostic fingerprint of the substitution pattern.

This guide compares the spectral performance of the target molecule against its critical impurities and establishes a self-validating assignment protocol.

Structural Breakdown & Assignment Logic

The molecule possesses a distinct "Push-Pull" electronic structure:

  • Pull (Deshielding): Nitro (-NO2) at C2 and Aldehyde (-CHO) at C1.

  • Push (Shielding): Methoxy (-OCH3) at C5 and 2-Methylbutoxy (-OCH2...) at C4.

Predicted Chemical Shift Table (Solvent: DMSO-d6)

Note: DMSO-d6 is recommended over CDCl3 to prevent overlap of the aldehyde proton with potential acidic impurities and to improve solubility.

PositionGroupTypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
1-CHO AldehydeAr-CHO10.20 - 10.40 Singlet (s)1H-Deshielded by ortho-NO2.
H-3 AromaticAr-H7.60 - 7.75 Singlet (s)1H-Most Deshielded Ar-H. Ortho to NO2.
H-6 AromaticAr-H7.20 - 7.40 Singlet (s)1H-Ortho to CHO, shielded by OMe.
4-OCH2 AlkoxyO-CH24.00 - 4.15 Doublet/Multiplet2H~6.5Diastereotopic potential due to chiral center.
5-OCH3 MethoxyO-CH33.90 - 3.98 Singlet (s)3H-Distinct strong singlet.
Chain Methine-CH-1.80 - 1.95 Multiplet (m)1H-Chiral center of 2-methylbutoxy.
Chain Methylene-CH2-1.20 - 1.60 Multiplet (m)2H-Ethyl group methylene.
Chain Methyl-CH30.95 - 1.05 Doublet (d)3H~6.8Branch methyl.
Chain Methyl-CH30.85 - 0.95 Triplet (t)3H~7.4Terminal ethyl methyl.
Visualization of Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 6-nitro isomer.

NMR_Assignment_Logic Start Raw Spectrum (DMSO-d6) Check_CHO Step 1: Locate Aldehyde (>10.0 ppm) Start->Check_CHO Check_Ar Step 2: Aromatic Region (7.0 - 8.0 ppm) Check_CHO->Check_Ar Decision_Iso Are Ar-H signals Para-singlets? Check_Ar->Decision_Iso Target Target: 2-Nitro Isomer (H3 & H6 are Singlets) Decision_Iso->Target Yes (Singlets) Impurity Impurity: 6-Nitro Isomer (Different Shift Pattern) Decision_Iso->Impurity No (Coupling visible) NOE_Check Step 3: NOE Confirmation Irradiate OMe (3.9 ppm) Target->NOE_Check NOE_Result Enhancement of H-6 only? (Proves OMe is ortho to H-6) NOE_Check->NOE_Result

Figure 1: Step-by-step logic for structural confirmation. The "Para-singlet" check is the primary rapid filter.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR "performance" (diagnostic utility) of the target molecule against its closest structural relatives.

Scenario A: Target vs. Regioisomer (6-Nitro impurity)

This is the most critical comparison for Quality Control.

FeatureTarget: 2-Nitro Isomer Alternative: 6-Nitro Isomer Diagnostic Note
Symmetry Asymmetric (1,2,4,5 sub)Asymmetric (1,2,4,5 sub)Both show singlets; chemical shift is the only differentiator.
Aldehyde Shift ~10.3 ppm ~10.1 ppmThe 2-Nitro group exerts a stronger anisotropic deshielding on the aldehyde than the 6-Nitro (due to twisting of the nitro group).
H-3 / H-6 Separation Distinct (~0.4 ppm gap) Narrower gapIn the 2-nitro isomer, H-3 is squeezed between NO2 and Alkoxy, pushing it further downfield.
NOE Signal OMe irradiate -> H-6 OMe irradiate -> H-3 Definitive Proof. In the target, OMe is next to the "upper" proton (H-6). In the 6-nitro, OMe is next to the nitro-adjacent proton.
Scenario B: Solvent Selection (DMSO-d6 vs. CDCl3)
ParameterDMSO-d6 (Recommended) CDCl3 (Alternative) Recommendation
Aldehyde Resolution Excellent. Shifts to ~10.3 ppm.Good, but often overlaps with acidic impurities (~10-11 ppm).Use DMSO for purity assays.
Solubility High (Polar nitro group).Moderate. May require heating.Use DMSO for concentrated 13C runs.
Water Peak ~3.3 ppm (Interferes with OMe?)~1.5 ppm (Interferes with Alkyl?)Critical: DMSO water peak (3.3) is clear of the OMe (3.9). CDCl3 water (1.5) interferes with the 2-methylbutoxy chain.

Experimental Protocol: Self-Validating Workflow

To ensure high "Trustworthiness" (Part 2 of requirements), follow this protocol which includes internal checks.

Sample Preparation
  • Mass: Weigh 10-15 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why? Ensures complete solubility of the nitro-aromatic and moves the residual water peak away from the critical aliphatic region.

  • Filtration: If the solution is cloudy, filter through a glass wool plug. Paramagnetic particulates (from reduction steps) will broaden lines.

Instrument Parameters (400 MHz+)
  • Pulse Angle: 30° (Standard) or 90° (for quantitative qNMR).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The aldehyde proton and nitro-adjacent aromatic protons have long T1 relaxation times. Insufficient delay will under-integrate these signals, leading to false impurity calculations.

  • Scans (ns): 16 (Routine) or 64 (Impurity profiling).

The "Self-Validation" Check

Before accepting the spectrum, perform this mental math:

  • Integrate the Aldehyde (CHO) peak to exactly 1.00 .

  • Check the Methoxy (OCH3) peak. Is it 3.00 ± 0.05 ?

    • If < 2.9: You have relaxation issues (increase d1).

    • If > 3.1: You likely have significant solvent overlap or the non-nitrated precursor is present.

  • Check the Aromatic Region .[1] Do you have exactly two singlets integrating to 1.00 each?

    • If you see small doublets: You have the 6-nitro isomer.[2]

Synthesis & Impurity Pathway Diagram

Understanding where the spectrum comes from helps interpret the impurities.

Synthesis_Pathway Precursor Precursor (3-methoxy-4-(2-methylbutoxy) benzaldehyde) Reagent HNO3 / H2SO4 (Nitration) Precursor->Reagent Target TARGET (2-Nitro) Major Product (Singlets: 7.6, 7.3 ppm) Reagent->Target Major Path Isomer IMPURITY (6-Nitro) Regioisomer (Singlets: Different shifts) Reagent->Isomer Minor Path OverNitrated IMPURITY (Dinitro) (Loss of Ar-H signals) Reagent->OverNitrated Trace

Figure 2: Synthetic origin of spectral impurities. The 6-nitro isomer is the primary "ghost" peak to watch for.

References

  • BenchChem. "A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using 1H and 13C NMR Spectroscopy." BenchChem Technical Guides. Accessed Feb 2026. Link

  • ChemicalBook. "2-Nitrobenzaldehyde 1H NMR Spectrum & Spectral Data." ChemicalBook Database. Accessed Feb 2026. Link

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 285294: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde." PubChem. Accessed Feb 2026. Link

  • Doc Brown's Chemistry. "Interpreting the H-1 NMR spectrum of 2-methylbutane and derivatives." Advanced Level Chemistry. Accessed Feb 2026. Link

  • Oxford Instruments. "Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar." Oxford Instruments Application Notes. Accessed Feb 2026. Link

Disclaimer: This guide is intended for research and development purposes. Always verify spectral data against your specific internal standards and calibrated instruments.

Sources

The Foundation: Understanding the Analyte and Chromatographic Principles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

In the landscape of pharmaceutical development and chemical research, the precise analytical characterization of novel compounds is paramount. 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde represents a molecule with distinct structural features—a substituted nitroaromatic aldehyde—that necessitate a robust analytical method for its quantification and purity assessment. As of this guide's publication, specific retention time data for this compound is not available in public literature, a common challenge with new chemical entities.

This guide, therefore, serves as a comprehensive, field-proven manual for developing a reliable Reversed-Phase HPLC (RP-HPLC) method from first principles. We will leverage established analytical data from structurally analogous compounds to build a scientifically sound, comparative framework. Our objective is to empower researchers and drug development professionals to establish a self-validating analytical system for this specific molecule and others in its class.

The structure of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde dictates its chromatographic behavior. Its key features are:

  • Aromatic Ring: Provides hydrophobicity and allows for UV detection.

  • Nitro Group (-NO₂): An electron-withdrawing group that increases polarity.

  • Aldehyde Group (-CHO): A polar functional group.

  • Methoxy Group (-OCH₃): Moderately polar.

  • 2-Methylbutoxy Group (-OCH₂CH(CH₃)CH₂CH₃): A significantly non-polar, bulky alkyl ether chain.

The interplay of these groups, particularly the large non-polar butoxy side-chain, suggests that the molecule will be well-retained on a non-polar stationary phase, making RP-HPLC the ideal analytical approach.[1]

Core Principle: Retention in Reversed-Phase HPLC

In RP-HPLC, the stationary phase (typically a silica backbone chemically bonded with alkyl chains like C18) is non-polar, while the mobile phase is polar (commonly a mixture of water and a more non-polar organic solvent like acetonitrile or methanol). Non-polar analytes have a stronger affinity for the stationary phase and thus elute later, resulting in a longer retention time. Polar analytes have a higher affinity for the mobile phase and elute earlier. The goal of method development is to fine-tune this balance to achieve a desired retention time and separation from impurities.[2]

Comparative Analysis of HPLC Conditions for Analogous Compounds

To develop a method for our target compound, we will examine established methods for simpler, related nitrobenzaldehydes.

CompoundStationary Phase (Column)Mobile PhaseKey Observations & Rationale
2-Nitrobenzaldehyde [3]Newcrom R1 (a reverse-phase column)Acetonitrile, Water, and Phosphoric AcidA simple RP method is effective. The use of phosphoric acid is critical to suppress the ionization of residual silanols on the silica surface, preventing peak tailing.[3]
5-Hydroxy-2-nitrobenzaldehyde [4]Newcrom R1Acetonitrile, Water, and Phosphoric AcidSimilar to 2-nitrobenzaldehyde, a standard RP-HPLC method is suitable. The hydroxyl group adds polarity, which would lead to a shorter retention time compared to an analogue without it, all else being equal.
Various Nitrobenzaldehyde Isomers [5]C18 / 5-fluorophenyl mixed bonded silicaDipotassium hydrogen phosphate-methanol-triethylamine (pH 7.5)A buffered mobile phase is used to maintain a constant pH, ensuring retention times are reproducible. Triethylamine is added as a competing base to mask silanol interactions. This highlights the importance of pH control.[5]
General Aromatic Aldehydes [1][6]Reversed-Phase Aromatic Phases, C18Acetonitrile/Water or Methanol/Water GradientsAromatic aldehydes are readily analyzed by RP-HPLC.[1] The choice between acetonitrile and methanol can alter selectivity (the separation factor between two peaks), as they have different solvent properties.[6]

Expert Insight: The presence of the bulky, non-polar 2-methylbutoxy group on our target molecule is the most significant structural difference from these analogues. This group will dramatically increase the molecule's hydrophobicity, leading to a substantially longer retention time under the same conditions. Therefore, a mobile phase with a higher percentage of organic solvent will be required to achieve a practical retention time (ideally between 3 and 10 minutes).

Experimental Design: A Step-by-Step Protocol for Method Development

This protocol outlines a logical workflow for developing and optimizing an HPLC method for 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development & Scouting cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Analyte Understand Analyte (Structure, Polarity) Standard Prepare Standard & Sample Solutions (e.g., 100 µg/mL in ACN) Analyte->Standard Col_Select Select Column (Start with C18, 5 µm, 150 x 4.6 mm) Standard->Col_Select MP_Scout Mobile Phase Scouting (Isocratic holds at 30%, 50%, 70% ACN) Col_Select->MP_Scout Grad_Run Perform Gradient Run (e.g., 5-95% ACN over 20 min) to estimate retention MP_Scout->Grad_Run Opt_MP Optimize Mobile Phase (Adjust % Organic Solvent for ideal Retention Time) Grad_Run->Opt_MP Opt_pH Optimize pH / Additives (Add 0.1% Formic Acid for peak shape) Opt_MP->Opt_pH Opt_Flow Optimize Flow & Temp (e.g., 1.0 mL/min, 30°C) Opt_pH->Opt_Flow Validation Method Validation (Linearity, Accuracy, Precision, Robustness) Opt_Flow->Validation Retention_Influence Predicted Retention Time (RT) Increases with Hydrophobicity cluster_mods Base 2-Nitrobenzaldehyde RT ≈ X Methoxy Methoxy Base->Methoxy  + Hydrophobicity Butoxy Butoxy Methoxy->Butoxy  ++ Hydrophobicity

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of GS-441524 (CAS 1443980-16-2)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis and Comparison for Researchers in Drug Development

In the landscape of antiviral research, particularly concerning RNA viruses, the nucleoside analogue GS-441524 has garnered significant attention. As a key metabolite of the prodrug Remdesivir, understanding its analytical signature is paramount for pharmacokinetic, pharmacodynamic, and metabolic studies. This guide provides a detailed exploration of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of GS-441524, grounded in the fundamental principles of mass spectrometry and compared with structurally related analogues.

The Structure of GS-441524: The Foundation of its Fragmentation

GS-441524 is a C-nucleoside, a class of compounds where the bond between the ribose sugar and the nucleobase is a carbon-carbon bond, in contrast to the more common N-nucleosides which have a carbon-nitrogen bond at this position. This structural feature is critical as it imparts greater stability to the glycosidic bond, a key determinant in its mass spectrometric behavior.

The molecule consists of a ribose sugar attached to a pyrrolo[2,1-f]triazin-4-amine core. The presence of multiple nitrogen atoms in the heterocyclic base and hydroxyl groups on the ribose moiety provides several potential sites for protonation under ESI conditions, typically forming a protonated molecule, [M+H]⁺, as the precursor ion in positive ion mode.

Predicted Fragmentation Pathway of GS-441524

The fragmentation of protonated GS-441524 is anticipated to be dominated by characteristic losses from the ribose sugar moiety. The inherent stability of the C-C glycosidic bond makes the cleavage of this bond less favorable compared to the facile cleavage of the N-C glycosidic bond in many other nucleoside analogues.

The most probable fragmentation pathways for the [M+H]⁺ ion of GS-441524 (exact mass: 291.1151) are sequential losses of water and formaldehyde from the ribose ring.

Experimental Workflow: Acquiring the Mass Spectrum

To experimentally verify the fragmentation pattern, a standard liquid chromatography-mass spectrometry (LC-MS) workflow would be employed.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry sample GS-441524 Standard in Solution hplc HPLC System (e.g., C18 column) sample->hplc gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) hplc->gradient esi Electrospray Ionization (ESI) Positive Mode gradient->esi Eluent Transfer ms1 MS1 Scan (Identify [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Acquire Product Ion Spectrum) cid->ms2

Caption: High-level LC-MS/MS workflow for analyzing GS-441524.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of GS-441524 is prepared in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid to promote protonation.

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column. A gradient elution is used to separate the analyte from any impurities.

  • Ionization: The eluent from the HPLC is directed to an ESI source operating in positive ion mode. The analyte molecules are desolvated and ionized to form [M+H]⁺ ions.

  • Precursor Ion Selection: In the first stage of mass analysis (MS1), the [M+H]⁺ ion of GS-441524 (m/z 292.1) is isolated.

  • Fragmentation: The isolated precursor ions are subjected to collision-induced dissociation (CID) in a collision cell, where they collide with an inert gas (e.g., argon or nitrogen), leading to fragmentation.

  • Product Ion Analysis: The resulting fragment ions are analyzed in the second stage of mass analysis (MS2) to generate the product ion spectrum.

Predicted Fragmentation Diagram

precursor [M+H]⁺ m/z 292.1 frag1 [M+H - H₂O]⁺ m/z 274.1 precursor->frag1 - H₂O base [Base+H]⁺ m/z 160.1 precursor->base - Ribose (Unlikely) frag2 [M+H - 2H₂O]⁺ m/z 256.1 frag1->frag2 - H₂O frag3 [M+H - H₂O - CH₂O]⁺ m/z 244.1 frag1->frag3 - CH₂O

A Comparative Guide to the Photocleavage Rates of MeNVOC and its 2-Methylbutoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the precise spatiotemporal control of bioactive molecules, Photolabile Protecting Groups (PPGs), or "caging groups," are indispensable tools. The ortho-nitrobenzyl (oNB) scaffold represents one of the most robust and widely utilized classes of PPGs. Within this family, the (4,5-dimethoxy-2-nitrophenyl)ethoxycarbonyl (MeNVOC) group has been distinguished for its favorable photochemical properties.

This guide provides an in-depth comparison of the photocleavage rates of the canonical MeNVOC protecting group against its 2-methylbutoxy analogs. As direct comparative data is sparse, this analysis is grounded in fundamental photochemical principles, focusing on the influence of steric effects at the benzylic position. We supplement this theoretical framework with a comprehensive, field-proven experimental protocol to empower researchers to conduct their own direct comparisons, ensuring that experimental design is both robust and self-validating.

Structural and Mechanistic Foundations

The rate of photocleavage is not an arbitrary characteristic; it is intrinsically linked to the molecule's structure and the efficiency of its photochemical rearrangement pathway.

Chemical Structures:

The core difference between MeNVOC and its 2-methylbutoxy analog lies in the steric bulk of the alkoxycarbonyl group attached to the caged substrate.

CompoundStructureKey Feature
MeNVOC Features an ethoxy group at the benzylic position.
2-Methylbutoxy Analog Features a more sterically demanding 2-methylbutoxy group.

The Photocleavage Mechanism:

The cleavage of oNB-based PPGs proceeds through a well-established intramolecular rearrangement, often described as a Norrish Type II-like reaction.[1][2] The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), and proceeds through several key intermediates.

G cluster_ground Ground State cluster_excited Excited State & Rearrangement cluster_release Product Release A o-Nitrobenzyl PPG (Ground State) B Excited Triplet State A->B 1. Photon Absorption (hν) C aci-Nitro Intermediate B->C 2. Intramolecular H-Abstraction D Cyclic Intermediate C->D 3. Rearrangement E Released Substrate D->E 4. Cleavage F Nitroso Byproduct D->F G cluster_prep Part A: Photon Flux Calibration cluster_kinetics Part B: Photocleavage Kinetics cluster_analysis Part C: Data Analysis A1 Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) A2 Irradiate Actinometer (Same setup as kinetics exp.) A1->A2 A3 Measure Absorbance Change A2->A3 A4 Calculate Photon Flux (I₀) (mol photons/second) A3->A4 C3 Calculate Quantum Yield (Φ) using k and I₀ A4->C3 Use I₀ B1 Prepare PPG Sample Solution (Absorbance < 0.1 at λ_irr) B2 Record Initial Spectrum (t=0) B1->B2 B3 Irradiate for Time Interval Δt B2->B3 B4 Record UV-Vis Spectrum B3->B4 B5 Repeat Irradiation/Scan Cycle B4->B5 B5->B3 Iterate until reaction is complete C1 Plot ln(Absorbance) vs. Time B5->C1 C2 Determine Rate Constant (k) from slope C1->C2 C2->C3

Caption: Experimental workflow for determining photocleavage rate constant (k) and quantum yield (Φ).

Methodology:

  • Objective: To determine the first-order rate constant (k) and quantum yield (Φ) for the photocleavage of MeNVOC-caged and 2-methylbutoxy-caged substrates.

  • Materials & Instrumentation:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Monochromatic light source with a collimated beam (e.g., 365 nm LED)

    • Stirring plate and micro-stir bars

    • PPG-caged substrate (e.g., MeNVOC-Alanine, 2-Methylbutoxy-Alanine)

    • Actinometer solution (e.g., 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄)

    • Spectroscopic grade solvent (e.g., Acetonitrile/Water mixture)

  • Part A: Determination of Photon Flux (I₀) via Actinometry

    • Rationale: To accurately calculate the quantum yield, the exact number of photons entering the sample per unit time (photon flux, I₀) must be known. Chemical actinometry provides this value.

    • Procedure:

      • Fill a quartz cuvette with 3.0 mL of the potassium ferrioxalate actinometer solution.

      • Place the cuvette in the spectrophotometer within the irradiation setup, ensuring the light beam passes through the solution.

      • Irradiate the solution for a defined time period (e.g., 60 seconds) while stirring.

      • Immediately after irradiation, add a developing solution (e.g., 1,10-phenanthroline) to form a colored complex with the photogenerated Fe²⁺ ions.

      • Measure the absorbance of the colored complex at its λ_max (~510 nm).

      • Using the known quantum yield of the actinometer at the irradiation wavelength and the change in absorbance, calculate the photon flux I₀ in units of einsteins·s⁻¹ or mol·s⁻¹.

  • Part B: Photocleavage Kinetics Measurement

    • Rationale: By monitoring the change in absorbance of the PPG over time, we can determine the observed rate of the reaction.

    • Procedure:

      • Prepare a solution of the PPG-caged compound in the chosen solvent. The concentration should be adjusted to have an initial absorbance of < 0.1 at the irradiation wavelength (365 nm) to ensure uniform light absorption throughout the sample.

      • Place the cuvette in the spectrophotometer/irradiation setup and begin stirring.

      • Record the full UV-Vis spectrum from 250-500 nm. This is the t=0 measurement.

      • Irradiate the sample for a fixed time interval (e.g., 15-30 seconds).

      • Stop the irradiation and immediately record another full UV-Vis spectrum.

      • Repeat step 4 and 5 until the absorbance at the PPG's λ_max no longer changes, indicating the reaction is complete.

  • Part C: Data Analysis

    • Rate Constant (k):

      • From the collected spectra, extract the absorbance value at the λ_max of the starting material for each time point.

      • Plot ln(Aₜ) versus time (in seconds), where Aₜ is the absorbance at time t.

      • For a first-order reaction, this plot should be linear. The negative of the slope of this line is the observed first-order rate constant, k (in s⁻¹).

    • Quantum Yield (Φ):

      • The quantum yield can be calculated using the following equation: Φ = k / (2.303 × I₀ × ε × l) Where:

        • k is the rate constant (s⁻¹)

        • I₀ is the photon flux (einsteins·L⁻¹·s⁻¹)

        • ε is the molar extinction coefficient of the PPG at λ_irr (M⁻¹·cm⁻¹)

        • l is the path length (1 cm)

Conclusion and Outlook

Based on established principles of photochemistry, this guide predicts that the MeNVOC protecting group will exhibit a faster photocleavage rate than its 2-methylbutoxy analog . This difference is attributed to the increased steric hindrance imposed by the 2-methylbutoxy group, which likely reduces the quantum yield of the critical intramolecular hydrogen abstraction step.

While this provides a strong predictive framework, it is not a substitute for empirical data. The true value of this guide lies in its dual approach: providing a scientifically-grounded hypothesis and equipping researchers with the detailed experimental protocol necessary to validate it. By systematically measuring the photocleavage kinetics, researchers can definitively quantify the impact of such structural modifications, enabling the rational selection and design of photolabile protecting groups with finely tuned release properties tailored to the specific demands of their advanced applications.

References

  • Blanc, A., & Bochet, C. G. (2002). Wavelength-Switchable Caging Groups. Journal of the American Chemical Society, 124(25), 7174–7175. (While not a direct citation, this paper discusses substituent effects, which is relevant to the steric argument).
  • Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Wikipedia contributors. (2023). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Lee, H. G., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Johnson, J. A. (2009). Construction of stimuli-responsive polymers and polymer networks using controlled, living polymerizations and highly efficient organic reactions. PhD Dissertation, Columbia University. (Provides diagrams and discussion of the NBOC mechanism).
  • Holmes, C. P. (1997). Model Studies for New O-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. [Link]

  • Singh, R., & Fylaktakidou, K. C. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6253-6332. [Link]

  • Singh, B. N., & Fylaktakidou, K. C. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(1), 147-177. [Link]

  • Givens, R. S., & Rubina, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2777. [Link]

  • Hatch, H. W., & Angelici, R. J. (2011). Photochemistry of RMn(CO)5 Complexes as Precursor Candidates for Photoassisted Chemical Vapor Deposition. Organometallics, 30(11), 3043-3051. [Link]

  • Givens, R. S., & Matuszewski, B. (1984). Photochemical cleavage and release of para-substituted phenols from alpha-keto amides. The Journal of Organic Chemistry, 49(8), 1306–1313. [Link]

  • PubChem. (n.d.). 2-Methyl-butoxy-benzene. National Center for Biotechnology Information. [Link]

  • AZoM. (2013). Understanding Photocleavage Reactions. AZoM.com. [Link]

  • ResearchGate. (n.d.). Absorption spectrum of compounds. ResearchGate. [Link]

  • Givens, R. S., & Rubina, M. (2016). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Accounts of Chemical Research, 49(10), 2141-2150. [Link]

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A Senior Application Scientist's Guide to the Purity Validation of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the purity of an intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde, a substituted aromatic aldehyde, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aldehyde, a nitro group, and two distinct alkoxy moieties, presents a unique analytical challenge. This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the purity of this intermediate, grounded in established scientific principles and regulatory expectations.

The Synthetic Landscape and Anticipated Impurities

  • O-alkylation: The synthesis would likely begin with a commercially available hydroxymethoxybenzaldehyde, which is reacted with a 2-methylbutyl halide (e.g., bromide or iodide) to form the butoxy ether linkage.

  • Nitration: The resulting 5-Methoxy-4-(2-methylbutoxy)benzaldehyde is then nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group onto the aromatic ring.

This synthetic pathway illuminates the most probable process-related impurities that must be analytically targeted:

  • Unreacted Starting Materials: Residual amounts of the initial hydroxymethoxybenzaldehyde from an incomplete alkylation reaction.

  • Positional Isomers: The nitration of the substituted benzene ring can lead to the formation of isomers where the nitro group is at a different position.

  • Oxidation Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly under the harsh conditions of nitration.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

A Comparative Analysis of Key Analytical Methodologies

The choice of an analytical technique for purity validation is a critical decision that should be based on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the three pillars of purity assessment in the pharmaceutical industry.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Application Quantification of non-volatile and thermally labile compounds, ideal for isomeric separation.Identification and quantification of volatile and semi-volatile impurities, including residual solvents.Absolute purity determination without a specific reference standard of the analyte; structural elucidation of impurities.
Typical LOD/LOQ LOD: ~2-5 ppb; LOQ: ~10-20 ppb (for DNPH-derivatized aldehydes)[1]LOD: ~0.001-0.006 nM; LOQ: ~0.003 nM (for PFBHA-derivatized aldehydes)[2]LOD: ~0.004 mg/mL; LOQ: ~0.014 mg/mL[3]
Strengths - High resolution for isomers- Wide applicability- Multiple detection options (UV, MS)- High sensitivity and specificity- Excellent for volatile impurities- Provides structural information- Absolute quantification- Non-destructive- Provides detailed structural information
Limitations - Requires reference standards for impurities- Can be time-consuming to develop methods- Limited to thermally stable and volatile compounds- May require derivatization- Lower sensitivity than chromatographic methods- Potential for signal overlap in complex mixtures

Experimental Protocols for Purity Validation

The following protocols are provided as robust starting points for the validation of commercial 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde. These methods should be validated in accordance with ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[4]

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

Rationale: HPLC is the gold standard for separating and quantifying non-volatile impurities such as positional isomers and oxidation products. A reverse-phase method is generally suitable for this type of aromatic aldehyde.

Instrumentation and Conditions:

  • System: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and potentially some low-molecular-weight byproducts.

Instrumentation and Conditions:

  • System: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C (hold for 5 min)

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-500 amu.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks via Mass Spectra Detect->Identify Quantify Quantify Volatile Impurities Identify->Quantify Report Generate Impurity Profile Quantify->Report

Caption: Workflow for GC-MS impurity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Rationale: qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte. It is an excellent orthogonal technique to chromatography.

Instrumentation and Conditions:

  • System: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A high-purity, certified reference material with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation and Analysis:

  • Accurately weigh (to 0.01 mg) a certified internal standard into a clean, dry NMR tube.

  • Accurately weigh (to 0.01 mg) the 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde sample into the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent.

  • Gently agitate to ensure complete dissolution.

  • Acquire a ¹H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay).

  • Process the spectrum (phase and baseline correction) and integrate a well-resolved signal for both the analyte and the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Calculation Weigh_Std Accurately Weigh Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Std->Dissolve Weigh_Analyte Accurately Weigh Analyte Weigh_Analyte->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Workflow for qNMR absolute purity determination.

Conclusion: A Multi-faceted Approach to Purity Validation

Ensuring the purity of pharmaceutical intermediates like 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde is a non-negotiable aspect of drug development. A comprehensive and robust purity validation strategy should not rely on a single analytical technique. Instead, a multi-faceted approach that leverages the orthogonal strengths of HPLC, GC-MS, and qNMR is essential. HPLC excels at separating and quantifying isomeric and non-volatile impurities, GC-MS is unparalleled for the analysis of volatile and semi-volatile contaminants, and qNMR provides an absolute measure of purity and invaluable structural information. By employing these techniques in a complementary fashion, researchers and drug development professionals can build a complete and accurate purity profile, ensuring the quality and consistency of this critical intermediate and, ultimately, contributing to the safety and efficacy of the final pharmaceutical product.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. ACS Publications. [Link]

  • Molecules. (2018). The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets. MDPI. [Link]

  • International Journal of Molecular Sciences. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Do not treat this compound as general organic waste. 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde is a functionalized nitro-aromatic intermediate, commonly used in the synthesis of EGFR inhibitors like Gefitinib. Its structure combines a nitro group (thermal instability/shock sensitivity potential) with a reactive aldehyde and an ether linkage.

Core Disposal Directive:

  • Primary Method: High-Temperature Incineration with scrubber systems (

    
     control).
    
  • Prohibited: Do not mix with strong bases (risk of exothermic Cannizzaro/Aldol polymerization) or reducing agents. Do not dispose of via sanitary sewer.

  • Storage for Disposal: Amber glass, chemically resistant secondary containment, stored below 25°C.

Hazard Characterization (The "Why" Behind the Protocol)

Effective disposal requires understanding the specific chemical energy stored in the molecule.

Functional GroupHazard MechanismDisposal Implication
Nitro Group (-NO₂) High energy content; potential oxidizer. Thermal decomposition releases toxic nitrogen oxides (

).
Thermal Sensitivity: Avoid rotary evaporation to complete dryness if impurities are present. Waste containers must be vented.
Aldehyde (-CHO) Electrophilic reactivity. Susceptible to autoxidation to carboxylic acids or polymerization in the presence of bases.Incompatibility: Strictly segregate from caustic waste streams (NaOH, KOH) and amines to prevent runaway exotherms.
Ether Linkage Potential for peroxide formation (low risk in this sterically hindered structure, but non-zero).Storage: Test for peroxides if the waste solution has been stored >6 months before consolidating.
Physical Properties for Handling[1][2]
  • State: Solid (Yellow to off-white powder).

  • Melting Point: Approx. 80–120°C (Analog-based estimate; verify specific lot COA).

  • Solubility: Low in water; soluble in Ethyl Acetate, DCM, DMSO.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize the material.

A. Solid Waste (Pure or Filter Cake)
  • Container: Double-bag in antistatic LDPE bags, then place inside a wide-mouth HDPE or Amber Glass jar.

  • Wetting Agent: If the powder is dry and fine (dust hazard), dampen slightly with a high-flashpoint inert solvent (e.g., mineral oil) only if incineration is the destination. This reduces dust explosion risk.

  • Labeling: "Flammable Solid, Toxic, Organic. Contains Nitro-Aromatics."[1]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Check: Identify the carrier solvent.

    • Halogenated (DCM/Chloroform): Segregate into "Halogenated Waste".

    • Non-Halogenated (Ethyl Acetate/Methanol): Segregate into "Non-Halogenated Waste".

  • pH Check: Ensure pH is Neutral to slightly Acidic (pH 5-7).

    • Critical: If the solution is basic (pH > 8), neutralize carefully with dilute acetic acid/HCl before bottling. Basic nitro-benzaldehydes are time-bombs for exothermic decomposition.

Decision Logic & Workflow

The following diagram outlines the operational decision tree for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Filter Cake StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Double Bag (LDPE) + Amber Jar Solid->SolidPack LiquidAnalysis Check pH & Solvents Liquid->LiquidAnalysis Consolidate Central Accumulation Area (Cool, Dry, Vented) SolidPack->Consolidate IsBasic Is pH > 8? LiquidAnalysis->IsBasic Neutralize Neutralize with dilute Acid (pH 6-7) IsBasic->Neutralize Yes (Danger) Segregate Segregate by Solvent (Halogenated vs Non-Hal) IsBasic->Segregate No Neutralize->Segregate Segregate->Consolidate DisposalMethod Final Disposal: High-Temp Incineration (Code: INCIN) Consolidate->DisposalMethod

Caption: Operational decision tree for segregating and packaging nitro-benzaldehyde waste streams.

Regulatory & Compliance (RCRA/EPA)

While this specific CAS is not typically P-listed or U-listed by name, it exhibits characteristics that mandate hazardous waste classification under 40 CFR 261 .

Regulatory CategoryCodeJustification
Ignitability D001 If present in flammable solvents (Flash point <60°C) or if the solid is classified as a nitro-burning hazard.
Reactivity D003 Potential applies if the specific lot shows shock sensitivity or violent reaction with water/bases (less likely, but "Conservative Categorization" is best practice).
Toxicity General Treat as toxic. Thermal decomposition releases

and

.

Manifest Description:

  • Proper Shipping Name: Waste Toxic Solids, Organic, N.O.S. (Contains 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde).

  • UN Number: UN 2811 (Toxic Solid) or UN 1325 (Flammable Solid) - Dependant on specific flammability testing of the solid.

Emergency Contingencies

Spills
  • Evacuate: Remove ignition sources. Nitro compounds can be shock-sensitive if dry and impure.

  • PPE: Nitrile gloves (double gloved), Tyvek suit, and P100 respirator (dust protection).

  • Containment: Do not use combustible materials (sawdust). Use Vermiculite or Sand .[2][3][4]

  • Cleanup: Dampen the spill slightly with water/surfactant to prevent dust generation. Scoop into a plastic container. Do not use metal tools (spark risk).

Exposure[2][4][7][8]
  • Inhalation: Move to fresh air immediately. The nitro group can cause methemoglobinemia (blue lips/skin) in extreme cases.

  • Skin: Wash with soap and water for 15 minutes.[5][6] Do not use alcohol (increases absorption).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11617467 (Gefitinib Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
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5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.